molecular formula C12H16N2O4 B581224 tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate CAS No. 1049677-54-4

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Cat. No.: B581224
CAS No.: 1049677-54-4
M. Wt: 252.27
InChI Key: LTLUHPMDNVETLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLUHPMDNVETLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670120
Record name tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-54-4
Record name 1,1-Dimethylethyl N-(4-formyl-5-methoxy-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049677-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a key building block in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the commercially available 3-amino-5-methoxypyridine. The process involves the protection of the amino group via tert-butoxycarbonylation (Boc protection), followed by a regioselective ortho-formylation. This document outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are representative and may vary based on experimental conditions and scale.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Boc Protection3-Amino-5-methoxypyridineDi-tert-butyl dicarbonate ((Boc)₂O), DMAP (cat.)tert-Butyl (5-methoxypyridin-3-yl)carbamate90-98
2Ortho-lithiation and Formylationtert-Butyl (5-methoxypyridin-3-yl)carbamaten-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)This compound65-75

Synthetic Pathway

The overall synthetic scheme is depicted below, illustrating the transformation from the starting material to the final product.

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ortho-formylation 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine tert-Butyl (5-methoxypyridin-3-yl)carbamate tert-Butyl (5-methoxypyridin-3-yl)carbamate 3-Amino-5-methoxypyridine->tert-Butyl (5-methoxypyridin-3-yl)carbamate (Boc)₂O, DMAP THF, rt, 12 h tert-Butyl (5-methoxypyridin-3-yl)carbamate_2 tert-Butyl (5-methoxypyridin-3-yl)carbamate Target_Product This compound tert-Butyl (5-methoxypyridin-3-yl)carbamate_2->Target_Product 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to rt

Synthetic route to the target compound.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)carbamate

This procedure details the protection of the amino group of 3-amino-5-methoxypyridine using di-tert-butyl dicarbonate.

Materials and Reagents:

  • 3-Amino-5-methoxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-amino-5-methoxypyridine (1.0 eq) in anhydrous THF, add 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl (5-methoxypyridin-3-yl)carbamate as a solid.

Step 2: Synthesis of this compound

This protocol describes the ortho-formylation of the Boc-protected aminopyridine intermediate.

Materials and Reagents:

  • tert-Butyl (5-methoxypyridin-3-yl)carbamate

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve tert-butyl (5-methoxypyridin-3-yl)carbamate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) to the solution while maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final purified product.

Workflow Start Start: 3-Amino-5-methoxypyridine Step1 Step 1: Boc Protection ((Boc)₂O, DMAP, THF) Start->Step1 Intermediate Intermediate: tert-Butyl (5-methoxypyridin-3-yl)carbamate Step1->Intermediate Step2 Step 2: Ortho-lithiation & Formylation (n-BuLi, DMF, THF) Intermediate->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Logical workflow of the synthesis process.

Technical Guide: tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1049677-54-4

Introduction

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a formyl group, a methoxy group, and a tert-butoxycarbonyl (Boc)-protected amine on a pyridine scaffold—makes it an attractive intermediate for the synthesis of a wide range of more complex heterocyclic compounds. This guide provides a summary of its known properties, a plausible synthetic approach, and an illustration of its potential applications in synthetic workflows.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes its key chemical identifiers and predicted properties.

PropertyValue
CAS Number 1049677-54-4
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
IUPAC Name tert-butyl (4-formyl-5-methoxy-1-oxido-3-pyridinyl)carbamate
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=O)C(OC)=CN=C1
Physical Form Solid (predicted)
Solubility Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Hypothetical Experimental Protocol for Synthesis

Step 1: Nitration of 5-methoxypyridin-3-amine

  • To a solution of 5-methoxypyridin-3-amine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The mixture is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate, 5-methoxy-4-nitropyridin-3-amine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Boc-protection of the amino group

  • The 5-methoxy-4-nitropyridin-3-amine is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • Di-tert-butyl dicarbonate (Boc₂O) and a base, for example, triethylamine or 4-dimethylaminopyridine (DMAP), are added to the solution.

  • The reaction is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl (5-methoxy-4-nitropyridin-3-yl)carbamate.

Step 3: Reduction of the nitro group

  • The Boc-protected nitro compound is dissolved in ethanol or methanol.

  • A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

  • The mixture is subjected to hydrogenation with hydrogen gas (using a balloon or a Parr hydrogenator) until the nitro group is completely reduced to an amino group.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to give tert-butyl (4-amino-5-methoxypyridin-3-yl)carbamate.

Step 4: Formylation of the pyridine ring

  • A Vilsmeier-Haack reaction can be employed for the formylation. To a cooled solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise.

  • The tert-butyl (4-amino-5-methoxypyridin-3-yl)carbamate, dissolved in DMF, is then added to the Vilsmeier reagent.

  • The reaction mixture is heated, for instance to 60-80°C, for several hours.

  • After completion, the reaction is quenched by pouring it into ice water and neutralizing with a base.

  • The product, this compound, is then extracted with an organic solvent and purified by column chromatography.

Synthetic Utility and Workflow

The strategic placement of the reactive formyl group and the protected amine makes this compound a valuable intermediate for constructing more complex molecules, particularly those of pharmaceutical interest. The aldehyde can undergo a variety of transformations, including reductive amination, Wittig reactions, and condensations, to introduce diverse side chains. The Boc-protected amine can be deprotected under acidic conditions to allow for further functionalization, such as amide bond formation.

G start tert-Butyl 4-formyl- 5-methoxypyridin-3-ylcarbamate reductive_amination Reductive Amination (e.g., with a primary amine) start->reductive_amination wittig_reaction Wittig Reaction (e.g., with a phosphorane ylide) start->wittig_reaction condensation Condensation Reaction (e.g., with a methylene-active compound) start->condensation boc_deprotection Boc Deprotection (e.g., with TFA or HCl) start->boc_deprotection product1 Substituted Aminomethyl- pyridine Derivative reductive_amination->product1 product2 Alkene-substituted Pyridine Derivative wittig_reaction->product2 product3 Fused Heterocyclic System condensation->product3 product4 3-Amino-4-formyl- 5-methoxypyridine boc_deprotection->product4 final_product Complex Drug-like Molecules product1->final_product product2->final_product product3->final_product further_functionalization Further Functionalization (e.g., Acylation, Alkylation) product4->further_functionalization further_functionalization->final_product

Caption: Synthetic pathways from the core compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of complex heterocyclic molecules. While detailed experimental data remains limited in the public domain, its structure suggests a range of possible chemical transformations that are highly relevant to drug discovery and development. The synthetic workflow and potential transformations outlined in this guide provide a framework for researchers and scientists to incorporate this versatile building block into their synthetic strategies. As with any chemical synthesis, appropriate safety precautions and experimental validation of the proposed methods are essential.

Chemical properties of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties

Below is a summary of the key chemical identifiers and properties for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
CAS Number 1049677-54-4
Physical Form Solid
SMILES String COc1cncc(NC(=O)OC(C)(C)C)c1C=O
InChI Key LTLUHPMDNVETLG-UHFFFAOYSA-N
InChI 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16)
MDL Number MFCD11053566
PubChem Substance ID 329771515

Safety Information

The following table outlines the available safety and handling information.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Cat. 4)GHS07WarningH302, H319P305 + P351 + P338
Eye Irritation (Cat. 2)
Storage Class CodeWGKFlash Point
11 - Combustible Solids3Not applicable

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the scientific literature. The compound is commercially available from various chemical suppliers. Researchers requiring this compound are advised to procure it from a reputable source.

Biological Activity and Signaling Pathways

There is no publicly available data on the biological activity of this compound, nor is it described as being involved in any specific signaling pathways. Its structural features, including a pyridine core, a carbamate protecting group, and an aldehyde functional group, suggest it is likely utilized as a chemical intermediate or building block in the synthesis of more complex molecules with potential biological relevance.

Due to the absence of information on signaling pathways or experimental workflows involving this specific compound, no diagrams can be provided.

Structure Elucidation of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental data for this specific compound, this document presents a theoretically derived pathway for its synthesis and a detailed prediction of its spectral characteristics. The methodologies and data herein are based on established principles of organic chemistry and spectroscopic techniques, offering a robust framework for researchers working with this and structurally related molecules.

Introduction

This compound (CAS No. 1049677-54-4) is a substituted pyridine derivative incorporating a formyl group, a methoxy group, and a tert-butoxycarbonyl (Boc) protected amine. Such polysubstituted pyridines are valuable building blocks in medicinal chemistry and materials science. A thorough understanding of their structure is paramount for their effective utilization in complex synthetic routes. This guide outlines a plausible synthetic approach and provides an in-depth analysis of the predicted analytical data that would confirm its structure.

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step sequence starting from a readily available substituted pyridine. A plausible synthetic workflow is outlined below.

G cluster_0 Synthetic Pathway A 3-Amino-5-methoxypyridine B tert-Butyl (5-methoxypyridin-3-yl)carbamate A->B Boc2O, Base C This compound B->C Vilsmeier-Haack or Ortholithiation-Formylation

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols (Theoretical)

Step 1: Boc Protection of 3-Amino-5-methoxypyridine

  • To a solution of 3-amino-5-methoxypyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine or 4-dimethylaminopyridine) are added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.

  • The reaction is then quenched with water, and the product, tert-butyl (5-methoxypyridin-3-yl)carbamate, is extracted with an organic solvent.

  • The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Formylation of tert-Butyl (5-methoxypyridin-3-yl)carbamate

  • Method A: Vilsmeier-Haack Reaction: The Boc-protected aminopyridine is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction introduces a formyl group ortho to the directing carbamate group.

  • Method B: Directed Ortho-Metalation followed by Formylation: The protected aminopyridine is treated with a strong base, such as n-butyllithium or sec-butyllithium, at low temperature (-78 °C) in an anhydrous ethereal solvent. This directed ortho-metalation is followed by the addition of a formylating agent like DMF.

  • Workup for either method typically involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

  • Purification by column chromatography would yield the final product, this compound.

Structure Elucidation

The definitive structure of the target compound would be established through a combination of spectroscopic methods.

G cluster_0 Structure Elucidation Workflow A Synthesized Compound B Mass Spectrometry (MS) A->B Determine Molecular Weight C Nuclear Magnetic Resonance (NMR) A->C Determine Connectivity D Infrared (IR) Spectroscopy A->D Identify Functional Groups E Elemental Analysis A->E Determine Elemental Composition F Structural Confirmation B->F C->F D->F E->F

Figure 2: Workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.80s1HCHO
~8.50s1HPy-H2
~8.30s1HPy-H6
~7.50s (br)1HNH
~3.90s3HOCH₃
~1.50s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~192.0CHO
~155.0C=O (carbamate)
~150.0Py-C5
~148.0Py-C6
~142.0Py-C2
~130.0Py-C3
~115.0Py-C4
~82.0C (CH₃)₃
~56.0OCH₃
~28.0C(C H₃)₃

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
253.1183[M+H]⁺ (Calculated for C₁₂H₁₇N₂O₄⁺)
197.0764[M - C₄H₈ + H]⁺ (Loss of isobutylene)
153.0866[M - Boc + H]⁺
Rationale for Predicted Data
  • ¹H NMR: The aromatic protons on the pyridine ring are expected to appear as singlets due to their substitution pattern. The formyl proton will be significantly downfield. The methoxy and tert-butyl groups will present as sharp singlets in their respective expected regions. The NH proton of the carbamate is expected to be a broad singlet.

  • ¹³C NMR: The carbonyl carbons of the formyl and carbamate groups will be the most downfield signals. The chemical shifts of the pyridine carbons are predicted based on the electronic effects of the substituents.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to show a prominent protonated molecular ion peak [M+H]⁺. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is based on well-established organic transformations. The predicted spectroscopic data, presented in a structured format, offer a valuable reference for researchers to confirm the identity and purity of this important synthetic intermediate. While experimental verification is pending, the information provided herein serves as a robust starting point for any scientific endeavor involving this molecule.

A Technical Guide to the Spectroscopic Profile of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups—a formyl group, a methoxy group, and a tert-butoxycarbonyl (Boc) protected amine on a pyridine core—makes it a valuable intermediate. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in synthetic processes.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the key spectroscopic techniques used to characterize this compound. These predictions are derived from established principles of spectroscopy and analysis of the compound's functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 10.5Singlet1HAldehyde proton (-CHO)
~8.5 - 8.8Singlet1HPyridine H-2 or H-6
~8.2 - 8.5Singlet1HPyridine H-2 or H-6
~7.0 - 7.5Broad Singlet1HAmine proton (-NH)
~3.9 - 4.1Singlet3HMethoxy protons (-OCH₃)
~1.5Singlet9Htert-Butyl protons (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~190 - 195Aldehyde Carbonyl (C=O)
~152 - 155Carbamate Carbonyl (C=O)
~150 - 160Pyridine C-5 (attached to -OCH₃)
~145 - 150Pyridine C-3 (attached to -NH)
~135 - 140Pyridine C-2 or C-6
~120 - 125Pyridine C-4 (attached to -CHO)
~110 - 115Pyridine C-2 or C-6
~80 - 82Quaternary Carbon of tert-Butyl (-C(CH₃)₃)
~55 - 58Methoxy Carbon (-OCH₃)
~28tert-Butyl Carbons (-C(CH₃)₃)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400MediumN-H Stretch (Amine)
~2970 - 2980MediumC-H Stretch (tert-Butyl)
~2830 - 2850WeakC-H Stretch (Methoxy)
~2720 - 2740WeakC-H Stretch (Aldehyde)
~1710 - 1730StrongC=O Stretch (Carbamate)
~1680 - 1700StrongC=O Stretch (Aldehyde)
~1580 - 1600MediumC=C and C=N Stretch (Pyridine Ring)
~1250 - 1300StrongC-O Stretch (Carbamate)
~1030 - 1050StrongC-O Stretch (Methoxy)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
252.11[M]⁺ (Molecular Ion)
196.09[M - C₄H₈]⁺ (Loss of isobutylene)
179.06[M - C₄H₉O₂]⁺ (Loss of Boc group)
151.05[M - C₄H₉O₂ - CO]⁺ (Further loss of CO)

Experimental Protocols

  • Starting Material Selection : A suitably substituted pyridine ring, such as a 3-amino-5-methoxypyridine derivative.

  • Protection of the Amine : The amino group would be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP.

  • Formylation : Introduction of the formyl group at the 4-position of the pyridine ring. This could be achieved through various methods, such as ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), or through a Vilsmeier-Haack reaction if the ring is sufficiently activated.

The purification of the final compound would typically involve column chromatography on silica gel, and its identity and purity would be confirmed using the spectroscopic methods outlined above.

Visualization of Molecular Structure

To aid in the understanding of the spectroscopic data, the chemical structure of this compound is presented below, highlighting its key functional groups.

Figure 1: Chemical structure of the title compound.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working with this compound, facilitating its identification and characterization in the absence of published experimental spectra. The structural visualization further clarifies the origin of the expected spectroscopic signals. As this molecule continues to be utilized in synthetic chemistry, this guide can aid in the efficient and accurate execution of research and development projects.

In-Depth Technical Guide on the Solubility Profile of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, quantitative experimental data on the solubility of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is limited. This guide provides a comprehensive overview of its known physicochemical properties, a qualitative assessment of its expected solubility based on its structural components, and detailed, generalized experimental protocols for determining its solubility profile.

Introduction

This compound is a substituted pyridine derivative incorporating a tert-butyloxycarbonyl (Boc) protecting group, a methoxy group, and a formyl group. Understanding the solubility of this compound is crucial for its application in various research and development settings, including synthetic chemistry, medicinal chemistry, and materials science. Solubility impacts reaction kinetics, purification strategies, formulation development, and bioavailability. This document serves as a technical resource for researchers and scientists, providing the foundational knowledge and methodologies required to assess the solubility of this compound.

Physicochemical Properties

The inherent physicochemical properties of a compound are key determinants of its solubility. Below is a summary of the known properties for this compound.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Physical Form Solid
CAS Number 1049677-54-4

Qualitative Solubility Assessment

A qualitative prediction of solubility can be made by analyzing the functional groups present in the molecule.

  • Pyridine Ring: The pyridine ring itself is a polar heterocyclic aromatic compound that is miscible with water and a wide range of organic solvents.[1][2] Its basic nitrogen atom can participate in hydrogen bonding.[3]

  • tert-Butyloxycarbonyl (Boc) Group: The Boc group is nonpolar and bulky. Its presence generally increases the solubility of a molecule in less polar organic solvents.[4]

  • Methoxy and Formyl Groups: The methoxy (-OCH₃) and formyl (-CHO) groups are polar and can act as hydrogen bond acceptors, which may contribute to solubility in polar solvents.

  • Carbamate Linkage: The carbamate group (-NHCOO-) is polar and capable of both hydrogen bond donation and acceptance.

Overall Expectation:

  • Aqueous Solubility: The molecule possesses several polar functional groups that could confer some degree of water solubility. However, the nonpolar Boc group and the overall size of the molecule may limit its solubility in water. The pyridine nitrogen can be protonated in acidic solutions, which would likely increase aqueous solubility.

  • Organic Solvent Solubility: Due to the presence of the nonpolar Boc group and the aromatic pyridine ring, the compound is expected to be soluble in a range of common organic solvents.[4] Good solubility is anticipated in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM).[4] Solubility in alcohols such as methanol and ethanol is also likely. It is expected to have lower solubility in highly nonpolar alkane solvents like hexane.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

4.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, DCM, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vial tightly and place it in a constant temperature shaker.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully separate the supernatant (the saturated solution) from the undissolved solid. This can be achieved by either centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a syringe filter compatible with the solvent.

  • Quantification of Dissolved Solute:

    • Accurately dilute a known volume of the saturated supernatant with the appropriate solvent.

    • Analyze the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

This experimental workflow can be visualized as follows:

G start Start: Weigh excess compound add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with shaking) add_solvent->equilibrate separate Separate solid and liquid phases (Centrifuge or Filter) equilibrate->separate quantify Quantify solute in supernatant (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate end End calculate->end G start Test solubility in Water water_sol Soluble start->water_sol Yes water_insol Insoluble start->water_insol No test_ph Test with litmus/pH paper water_sol->test_ph test_naoh Test solubility in 5% NaOH water_insol->test_naoh acidic Acidic (e.g., low MW carboxylic acid) test_ph->acidic basic Basic (e.g., low MW amine) test_ph->basic neutral Neutral (e.g., low MW alcohol, ketone) test_ph->neutral naoh_sol Soluble (Weak Acid, e.g., Phenol) test_naoh->naoh_sol Yes naoh_insol Insoluble test_naoh->naoh_insol No test_hcl Test solubility in 5% HCl naoh_insol->test_hcl hcl_sol Soluble (Organic Base, e.g., Amine) test_hcl->hcl_sol Yes hcl_insol Insoluble (Neutral Compound) test_hcl->hcl_insol No

References

Discovery and background of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed that detailed information regarding the specific discovery, synthesis, and biological activity of this compound is not publicly available. This compound is primarily listed by chemical suppliers as a synthetic building block or intermediate. Consequently, this guide provides available chemical data, a proposed synthetic route based on established organic chemistry principles, and a discussion of the potential biological context based on structurally related pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a core scaffold in many biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1][2] The functional groups on this particular molecule—a tert-butoxycarbonyl (Boc) protected amine, a formyl group, and a methoxy group—suggest its utility as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The Boc group is a common protecting group for amines, allowing for selective reactions at other sites of the molecule, while the formyl and methoxy groups offer further points for chemical modification.

Chemical and Physical Properties

The known properties of this compound are summarized from supplier data.

PropertyValueReference
CAS Number 1049677-54-4[3]
Molecular Formula C₁₂H₁₆N₂O₄[3]
Molecular Weight 252.27 g/mol [3]
Appearance Solid[3]
SMILES String COc1cncc(NC(=O)OC(C)(C)C)c1C=O[3]
InChI Key LTLUHPMDNVETLG-UHFFFAOYSA-N[3]

Proposed Synthesis

While a specific, published synthetic protocol for this compound is unavailable, a plausible route can be proposed based on standard organic chemistry transformations. A potential synthetic workflow is outlined below.

Synthetic Pathway for this compound A Substituted Pyridine B Nitration A->B HNO₃/H₂SO₄ C 3-Nitro Pyridine Derivative B->C D Reduction C->D H₂, Pd/C E 3-Amino Pyridine Derivative D->E F Boc Protection E->F (Boc)₂O G N-Boc Protected Pyridine F->G H Ortho-Lithiation & Formylation G->H 1. n-BuLi 2. DMF I Target Molecule H->I

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following table outlines a hypothetical, multi-step protocol for the synthesis of this compound.

StepReactionReagents and ConditionsHypothetical Procedure
1: Nitration Electrophilic Aromatic SubstitutionStarting Material: 5-methoxy-pyridine. Reagents: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄). Conditions: 0 °C to rt.To a solution of 5-methoxy-pyridine in concentrated sulfuric acid at 0 °C, fuming nitric acid is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The mixture is then poured onto ice and neutralized to precipitate the 3-nitro-5-methoxypyridine product.
2: Reduction Catalytic HydrogenationStarting Material: 3-nitro-5-methoxypyridine. Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C). Solvent: Methanol or Ethanol.The nitro-pyridine derivative is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed. The catalyst is filtered off, and the solvent is evaporated to yield 5-methoxypyridin-3-amine.
3: Boc Protection N-acylationStarting Material: 5-methoxypyridin-3-amine. Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), a base (e.g., Triethylamine). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).The amino-pyridine is dissolved in DCM, and triethylamine is added. Di-tert-butyl dicarbonate is then added portion-wise, and the reaction is stirred at room temperature. After completion, the reaction is washed with aqueous solutions, dried, and the solvent is removed to give tert-butyl 5-methoxypyridin-3-ylcarbamate.
4: Formylation Directed Ortho-MetalationStarting Material: tert-butyl 5-methoxypyridin-3-ylcarbamate. Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF). Solvent: Anhydrous THF. Conditions: -78 °C.The N-Boc protected pyridine is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise to effect lithiation at the 4-position, directed by the carbamate group. DMF is then added to quench the lithiated intermediate, forming the aldehyde upon aqueous workup. The crude product is purified by column chromatography to yield the final compound.

Potential Biological Significance and Signaling Pathways

Given the absence of biological data for the target compound, we can infer potential areas of interest from structurally similar molecules. Substituted pyridines are a cornerstone of modern drug discovery, appearing in drugs for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][4]

Derivatives of 3-aminopyridine-2-carboxaldehyde have been investigated as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[5][6] This inhibition is often achieved through the chelation of iron, which is essential for the enzyme's activity. One such compound, Triapine, has been evaluated in clinical trials as an anticancer agent.

The general structure of our target molecule could potentially interact with various biological targets, such as kinases, which are frequently modulated by pyridine-containing inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer.

Below is a generalized representation of a kinase signaling pathway that could be targeted by a hypothetical drug derived from a substituted pyridine scaffold.

Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Kinase A (e.g., Ras/Raf) Receptor->Kinase1 Signal Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor Pyridine-based Inhibitor Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A generic kinase cascade potentially targeted by pyridine derivatives.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of more complex, biologically active molecules. While specific data on its discovery and use are not available in the public domain, its structure suggests it is a valuable building block for medicinal chemists. The pyridine core, combined with strategically placed functional groups, allows for diverse chemical modifications. Future research efforts may uncover the specific applications of this compound, potentially in the development of novel therapeutics targeting enzymes such as kinases or ribonucleotide reductase. Researchers interested in this molecule would need to perform their own analytical characterization and explore its synthetic utility and potential biological activities.

References

Uncharted Territory: The Biological Activity of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the compound tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a thorough review of publicly available scientific literature and databases reveals a significant gap in our understanding. To date, there is no published data detailing the specific biological activity, mechanism of action, or quantitative efficacy of this particular chemical entity.

This absence of information means that for this compound, there are no established signaling pathways to visualize, no quantitative data to summarize in tables, and no specific experimental protocols to detail. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes, but its pharmacological profile is yet to be determined and published.

While direct data on the target compound is unavailable, an analysis of its core structural components—the carbamate and methoxypyridine moieties—can offer researchers potential starting points for investigation. These chemical groups are present in a wide array of biologically active molecules, suggesting possible, though purely speculative, avenues for future research.

Potential Areas of Investigation Based on Structural Analogs

The following diagram illustrates a logical workflow for initiating a preliminary investigation into the potential biological activities of a novel compound like this compound, based on the known activities of its constituent chemical classes.

G cluster_0 Initial Compound Analysis cluster_1 Literature Review of Related Moieties cluster_2 Hypothesis Generation & Experimental Design Compound This compound Substructure Substructure Analysis (Carbamate & Methoxypyridine) Compound->Substructure Carbamates Known Bioactivities of Carbamates - Enzyme Inhibition (e.g., FAAH, MAGL) - Neuroprotection - Cholinesterase Inhibition Substructure->Carbamates Informs Methoxypyridines Known Bioactivities of Methoxypyridines - Kinase Inhibition (e.g., PI3K/mTOR) - Receptor Antagonism - Antimicrobial/Antiviral Substructure->Methoxypyridines Informs Hypothesis Formulate Hypotheses (e.g., Potential Enzyme Inhibitor, CNS Activity) Carbamates->Hypothesis Methoxypyridines->Hypothesis Screening Design Initial Screening Assays - Broad Panel Kinase Assays - Neuronal Cell Viability Assays - Antimicrobial Susceptibility Tests Hypothesis->Screening

The Versatile Pyridine Building Block: A Technical Guide to tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

In the landscape of modern medicinal chemistry and drug discovery, pyridines represent a privileged scaffold due to their prevalence in a wide array of biologically active compounds. The strategic functionalization of the pyridine ring is a key strategy for modulating the pharmacological properties of a molecule. This technical guide focuses on tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a highly functionalized pyridine derivative poised as a valuable building block for the synthesis of complex heterocyclic systems. Its unique arrangement of a protected amine, a formyl group, and a methoxy substituent on the pyridine core offers multiple avenues for synthetic elaboration, making it an attractive starting material for the construction of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1049677-54-4[1]
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Appearance Solid
SMILES COc1cncc(NC(=O)OC(C)(C)C)c1C=O
InChI 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16)
InChIKey LTLUHPMDNVETLG-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from a readily available aminopyridine precursor. A logical and efficient synthetic strategy involves the protection of the amino group, followed by a directed formylation reaction.

A plausible synthetic pathway is outlined below. This proposed synthesis leverages well-established organic transformations.

Synthetic Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ortho-Formylation 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine->tert-Butyl (5-methoxypyridin-3-yl)carbamate (Boc)2O, Base Target_Compound tert-Butyl 4-formyl-5- methoxypyridin-3-ylcarbamate tert-Butyl (5-methoxypyridin-3-yl)carbamate->Target_Compound Formylating Agent (e.g., Vilsmeier-Haack or Directed Ortho-Metalation)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)carbamate (Boc Protection)

This reaction involves the protection of the amino group of 3-amino-5-methoxypyridine using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

  • Materials:

    • 3-Amino-5-methoxypyridine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Base (e.g., Triethylamine, N,N-Diisopropylethylamine, or Sodium Bicarbonate)

    • Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • General Procedure:

    • Dissolve 3-amino-5-methoxypyridine (1.0 eq) in the chosen solvent.

    • Add the base (1.1 - 1.5 eq).

    • To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) either neat or as a solution in the same solvent.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction is quenched with water or a mild aqueous acid.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization. A simple and efficient protocol for the N-Boc protection of various amines uses water-acetone as the solvent system without the need for a catalyst.[2]

Step 2: Synthesis of this compound (Ortho-Formylation)

The introduction of the formyl group at the 4-position, ortho to the Boc-protected amino group, can be achieved through methods like the Vilsmeier-Haack reaction or directed ortho-metalation. The Boc-amino group can act as a directing group in these reactions.

  • Method A: Vilsmeier-Haack Reaction

    • Reagents:

      • tert-Butyl (5-methoxypyridin-3-yl)carbamate

      • Vilsmeier reagent (prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF))

    • General Procedure:

      • Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) to 0 °C.

      • Slowly add POCl₃ to the DMF solution to form the Vilsmeier reagent.

      • Add a solution of tert-butyl (5-methoxypyridin-3-yl)carbamate to the freshly prepared Vilsmeier reagent.

      • Allow the reaction to warm to room temperature and stir until completion.

      • The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

      • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

      • Purification is typically achieved by column chromatography.

  • Method B: Directed Ortho-Metalation followed by Formylation

    • Reagents:

      • tert-Butyl (5-methoxypyridin-3-yl)carbamate

      • Strong base (e.g., n-butyllithium or sec-butyllithium)

      • Formylating agent (e.g., N,N-dimethylformamide (DMF))

      • Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether)

    • General Procedure:

      • Dissolve tert-butyl (5-methoxypyridin-3-yl)carbamate in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

      • Cool the solution to a low temperature (typically -78 °C).

      • Slowly add the strong base to effect lithiation at the 4-position.

      • After stirring for a defined period, add the formylating agent (DMF).

      • Allow the reaction to slowly warm to room temperature.

      • Quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent, and process the organic phase as described previously.

      • Purify the crude product by column chromatography.

Applications as a Pyridine Building Block

The strategic placement of the formyl, methoxy, and protected amino groups makes this compound a versatile intermediate for the synthesis of various heterocyclic systems of interest in drug discovery.

Applications cluster_0 Condensation Reactions cluster_1 Annulation Reactions cluster_2 Cross-Coupling & Other Reactions Building_Block tert-Butyl 4-formyl-5- methoxypyridin-3-ylcarbamate Fused_Pyrimidines Pyrido[2,3-d]pyrimidines Building_Block->Fused_Pyrimidines Guanidine, Urea, etc. Fused_Pyrazoles Pyrazolo[3,4-c]pyridines Building_Block->Fused_Pyrazoles Hydrazine derivatives Further_Functionalization Further Functionalized Pyridines Building_Block->Further_Functionalization Suzuki, Sonogashira, Reductive Amination, etc.

Figure 2: Potential applications of the building block in heterocyclic synthesis.

Synthesis of Fused Heterocyclic Systems

The aldehyde and the adjacent Boc-protected amino group are perfectly positioned for the construction of fused pyrimidine and pyrazole ring systems, which are common motifs in kinase inhibitors and other therapeutic agents.

  • Synthesis of Pyrido[2,3-d]pyrimidines: Condensation of this compound with amidines, ureas, or guanidines, followed by deprotection and cyclization, can lead to the formation of pyrido[2,3-d]pyrimidine scaffolds. These structures are known to exhibit a wide range of biological activities. The synthesis of various pyrido[2,3-d]pyrimidine derivatives often involves the reaction of a substituted aminopyridine with a suitable cyclizing agent.[3][4][5][6][7]

  • Synthesis of Pyrazolo[3,4-c]pyridines: Reaction with hydrazine or substituted hydrazines can be employed to construct the pyrazolo[3,4-c]pyridine core. This reaction would proceed via the formation of a hydrazone intermediate, followed by intramolecular cyclization. Substituted pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines are classes of compounds with significant interest in medicinal chemistry.[8][9][10][11][12]

Further Functionalization

The formyl group can be readily transformed into other functional groups, expanding the synthetic utility of this building block.

  • Reductive Amination: The aldehyde can undergo reductive amination to introduce a variety of substituted aminomethyl groups at the 4-position.

  • Wittig and Related Reactions: The formyl group can be converted to an alkene, providing a handle for further elaboration.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid would provide a key intermediate for amide bond formation or for use in cross-coupling reactions after conversion to a suitable derivative.

Conclusion

This compound is a strategically designed pyridine building block with significant potential in synthetic and medicinal chemistry. Its versatile functionality allows for the efficient construction of a variety of complex heterocyclic systems. The synthetic routes and potential applications outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to leverage this valuable intermediate in their discovery programs. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel molecular entities with promising therapeutic potential.

References

Commercial Sourcing and Synthetic Insights for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and potential synthetic routes for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate (CAS No. 1049677-54-4), a key building block in medicinal chemistry and drug discovery. This document offers a compilation of commercial suppliers and explores plausible, though not explicitly detailed, synthetic strategies based on available chemical literature.

Chemical Compound Overview

This compound is a functionalized pyridine derivative incorporating a protected amine (Boc-carbamate), a formyl group, and a methoxy substituent. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Compound Structure:

Caption: Chemical structure of the title compound.

Commercial Supplier Landscape

A survey of prominent chemical suppliers indicates that this compound is available primarily for research and development purposes. The following table summarizes the offerings from key suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Information
Sigma-Aldrich 1049677-54-4[1][2]C₁₂H₁₆N₂O₄[1]252.27[1]Offered under the "AldrichCPR" brand. The supplier notes that analytical data is not collected for this product and the buyer is responsible for confirming identity and purity.[3]
BLDpharm 1049677-54-4[3]--Product listed. Detailed specifications, including purity, quantity, and pricing, are available on their website.[3]
chemPUR 1049677-54-4--Listed as available.
American Biochemicals, Inc. 1049677-54-4--Listed in their catalog.

Synthetic Pathways: An Overview

While a specific, detailed experimental protocol for the synthesis of this compound was not found in a review of publicly available literature, the synthesis of structurally related compounds provides a logical framework for its potential preparation. The synthesis would likely involve a multi-step process starting from a suitable pyridine precursor.

A plausible synthetic approach could involve the following key transformations. This hypothetical pathway is for illustrative purposes and would require optimization.

G start Substituted Pyridine Precursor step1 Introduction of Amine Group start->step1 step2 Boc Protection step1->step2 step3 Introduction of Methoxy Group step2->step3 step4 Formylation step3->step4 end_node This compound step4->end_node

Caption: Hypothetical synthetic workflow.

Key Considerations for Synthesis:

  • Starting Material: A key consideration is the selection of an appropriately substituted pyridine starting material.

  • Regioselectivity: The introduction of the formyl and methoxy groups would need to be carefully controlled to achieve the desired regiochemistry.

  • Protecting Groups: The use of the Boc protecting group for the amine is a standard and robust strategy in organic synthesis.

Applications in Drug Discovery and Development

Functionalized pyridine scaffolds are prevalent in a wide range of pharmaceuticals. The specific arrangement of the formyl, methoxy, and protected amine groups in this compound makes it a versatile intermediate for creating libraries of compounds for screening against various biological targets. The formyl group can be readily converted to other functionalities, and the Boc-protected amine allows for selective deprotection and subsequent derivatization.

Conclusion

This compound is a commercially available, albeit specialized, chemical intermediate with significant potential in the field of drug discovery. While a detailed, publicly available synthesis protocol is not readily apparent, its preparation can be logically deduced from established pyridine chemistry. Researchers and drug development professionals can procure this compound from a number of suppliers to facilitate the synthesis of novel and complex molecular entities.

References

Methodological & Application

Application Notes and Protocols: Reductive Amination of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reductive amination of tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate. This reaction is a crucial step in the synthesis of a variety of substituted aminomethylpyridines, which are important scaffolds in medicinal chemistry. The protocol described herein utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering high functional group tolerance and operational simplicity. These application notes are intended to guide researchers in the successful execution of this transformation and to provide a basis for further optimization and application in drug discovery and development.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The use of sodium triacetoxyborohydride as the reducing agent has become widespread due to its remarkable selectivity for the iminium ion over the starting carbonyl compound, which minimizes the formation of alcohol byproducts.[1][2] Furthermore, STAB is a non-pyrophoric, commercially available reagent that can be handled safely in a standard laboratory setting.

The substrate, this compound, is a valuable building block in the synthesis of various biologically active molecules. The presence of the Boc-protected amine and the methoxy group on the pyridine ring makes it a precursor to compounds with potential applications in areas such as kinase inhibition and other targeted therapies. The ability to introduce diverse amine functionalities at the 4-position through reductive amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine. The reaction conditions are based on established literature procedures for similar substrates.[2]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (optional, 0.1 - 1.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the primary or secondary amine (1.0 - 1.2 eq).

  • Dissolve the starting materials in anhydrous dichloromethane or 1,2-dichloroethane (approximately 0.1 M concentration with respect to the aldehyde).

  • If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Acetic acid (optional) can be added to catalyze this step, particularly for less nucleophilic amines.[1]

  • Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture in portions. The addition may be exothermic.

  • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of this compound. Please note that specific yields and reaction times will vary depending on the nature of the amine used.

Table 1: Reaction Parameters

ParameterValue/Condition
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Reducing Agent Sodium triacetoxyborohydride (STAB)
Temperature Room Temperature
Atmosphere Inert (Nitrogen or Argon)
Typical Reaction Time 2 - 24 hours
Purification Method Flash Column Chromatography

Table 2: Stoichiometry of Reagents

ReagentMolar Equivalents
This compound1.0
Amine1.0 - 1.2
Sodium triacetoxyborohydride (STAB)1.5 - 2.0
Acetic Acid (optional)0.1 - 1.0

Table 3: Representative Yields for Analogous Reactions

Amine TypeTypical Yield Range
Aliphatic Primary Amines70 - 95%
Aliphatic Secondary Amines65 - 90%
Anilines (electron-rich)60 - 85%
Anilines (electron-poor)40 - 75%

Visualizations

Diagram 1: General Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Combine Aldehyde and Amine in Solvent B Add Acetic Acid (optional) A->B C Stir for Imine Formation (30-60 min) B->C D Add Sodium Triacetoxyborohydride C->D E Stir at Room Temperature (2-24 h) D->E F Quench with NaHCO3 (aq) E->F G Extract with Organic Solvent F->G H Dry, Filter, and Concentrate G->H I Purify by Chromatography H->I J J I->J Final Product

Caption: General workflow for the reductive amination protocol.

Diagram 2: Reductive Amination Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents Aldehyde tert-Butyl 4-formyl- 5-methoxypyridin-3-ylcarbamate Reagents Sodium Triacetoxyborohydride (DCM or DCE, RT) Aldehyde->Reagents Amine R1R2NH Amine->Reagents Product tert-Butyl 4-((R1R2N)methyl)- 5-methoxypyridin-3-ylcarbamate Reagents->Product

Caption: Reaction scheme for the synthesis of N-substituted aminomethylpyridines.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of a diverse range of substituted aminomethylpyridines. The mild reaction conditions and tolerance of various functional groups make this protocol highly valuable for applications in medicinal chemistry and drug discovery. The provided protocol and representative data serve as a robust starting point for researchers to explore the chemical space around this important scaffold.

References

Application Notes and Protocols for the Boc-Deprotection of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. The deprotection of tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a critical step in the synthesis of various pharmaceutical intermediates, yielding the corresponding 3-amino-4-formyl-5-methoxypyridine. This document provides detailed application notes and experimental protocols for the acidic cleavage of the Boc group from this specific substrate. While a definitive protocol for this exact molecule is not extensively documented in publicly available literature, the provided methods are based on well-established procedures for the deprotection of Boc-protected aminopyridines and other heterocyclic amines.

Reaction Principle

The Boc-deprotection is an acid-catalyzed process. The reaction proceeds through the protonation of the carbamate oxygen, which leads to the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to afford the free amine and carbon dioxide. The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene.[1]

Data Presentation: Comparison of Common Deprotection Conditions

Reagent/CatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature0.5 - 2 h>95General Knowledge
Hydrochloric Acid (HCl)1,4-Dioxane / Methanol / Ethyl AcetateRoom Temperature1 - 4 h90-99[2]
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF) / Water50 - 802 - 6 hHighGeneral Knowledge
p-Toluenesulfonic Acid (p-TsOH)Ethanol / TolueneReflux1 - 5 hHighGeneral Knowledge
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24 hGood to HighGeneral Knowledge

Experimental Protocols

The following are detailed protocols for common Boc-deprotection methods. It is recommended to perform a small-scale trial to optimize the reaction conditions for this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally high-yielding method for Boc-deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully neutralize the excess TFA by slowly adding the reaction mixture to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-4-formyl-5-methoxypyridine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and can sometimes offer better selectivity if other acid-labile groups are present.

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of the solution.

  • Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • To isolate the free amine, dissolve the residue in water and basify to pH 8-9 with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the desired product.

Mandatory Visualizations

Boc_Deprotection_Workflow start Start: tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate dissolve Dissolve in anhydrous solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add Acid (e.g., TFA or HCl) dissolve->add_acid react Reaction at Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup Aqueous Work-up (Neutralization, Extraction) react->workup purify Purification (e.g., Column Chromatography) workup->purify end_product End Product: 3-Amino-4-formyl-5-methoxypyridine purify->end_product

Caption: General experimental workflow for the Boc-deprotection.

References

Application Notes: Utilizing tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for identifying lead compounds.[1] This approach screens low molecular weight compounds, or "fragments" (typically < 300 Da), against a biological target.[2] These fragments, although often exhibiting weak binding affinity (in the high micromolar to millimolar range), can be highly efficient binders relative to their size.[3][4] The detailed structural information obtained from fragment binding allows for the rational and efficient optimization into potent, drug-like molecules.[5]

This document outlines the application of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate (CAS: 1049677-54-4) as a representative fragment for use in FBDD campaigns.[6] While this compound is commercially available and fits the physicochemical profile of a typical fragment, this document presents a generalized workflow.[6] The protocols and data herein are illustrative of a standard FBDD process targeting a hypothetical protein kinase. Pyridine-based scaffolds are common in medicinal chemistry and represent a valuable starting point for inhibitor design.

Compound Profile: this compound

PropertyValueSource
CAS Number 1049677-54-4[6]
Molecular Formula C₁₂H₁₆N₂O₄[6]
Molecular Weight 252.27 g/mol [6]
Structure
Physicochemical Notes The fragment contains key functional groups: a pyridine ring (a common pharmacophore), a hydrogen bond accepting aldehyde, a hydrogen bond donating carbamate, and a methoxy group. These features provide multiple potential interaction points with a protein target.

FBDD Campaign Workflow

The overall workflow for an FBDD campaign involves several key stages, from initial screening to hit-to-lead optimization. The process is iterative, often circling back to design and synthesis as more is learned about the fragment's interaction with the target.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization p1_start Fragment Library (Containing Pyridine Fragment) p1_screen Biophysical Screening (SPR, NMR, etc.) p1_start->p1_screen Screen vs. Target p1_hits Primary Hits (e.g., Kd 100 µM - 5 mM) p1_screen->p1_hits Identify Binders p2_ortho Orthogonal Assay (e.g., ITC, DSF) p1_hits->p2_ortho Validate p2_struct Structural Biology (X-ray, Cryo-EM, NMR) p2_ortho->p2_struct Confirm Binding p2_validated Validated, Tractable Hits (Binding Mode Confirmed) p2_struct->p2_validated Elucidate Pose p3_design Structure-Guided Design (SBDD) p2_validated->p3_design Optimize p3_chem Medicinal Chemistry (Fragment Growing/Linking) p3_design->p3_chem Design Analogs p3_chem->p1_screen Iterate p3_lead Potent Lead Series (e.g., Kd < 1 µM) p3_chem->p3_lead Synthesize & Test

Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

Sensitive biophysical techniques are required to detect the weak interactions typical of fragment binding.[3] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most commonly employed methods.[7][8][9]

SPR is a label-free technology that measures changes in refractive index to monitor the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip.[10] It is well-suited for fragment screening due to its sensitivity and real-time data output.[7]

Objective: To identify fragments that bind to the immobilized protein target from a library.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip (e.g., CM5, CAP)

  • Target Protein (e.g., Kinase X), >95% purity

  • Immobilization Buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Running Buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO)

  • Fragment Library, including this compound, dissolved in 100% DMSO.

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 5,000 - 15,000 RU).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference channel should be prepared similarly but without protein immobilization to allow for background subtraction.

  • Fragment Screening (Single Concentration):

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 200 µM (final DMSO concentration should be matched across all samples).

    • Inject a fragment solution over the reference and target surfaces for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Between injections, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5), followed by stabilization with running buffer.

    • A binding response is measured in Resonance Units (RU). A fragment is considered a primary hit if its binding signal is significantly above the background noise (e.g., >3 standard deviations of the mean of negative controls).

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

    • Identify hits based on the binding response threshold.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_chip Select & Prepare Sensor Chip exp_immob Immobilize Target Protein on Chip Surface prep_chip->exp_immob prep_target Prepare Target Protein (>95% Purity) prep_target->exp_immob prep_frag Prepare Fragment Plate (in DMSO) exp_screen Inject Fragment Library (Single Concentration) prep_frag->exp_screen exp_immob->exp_screen exp_data Collect Sensorgram Data (RU vs. Time) exp_screen->exp_data ana_subtract Reference Subtraction & Blank Correction exp_data->ana_subtract ana_hit Identify Hits Based on Response Threshold ana_subtract->ana_hit ana_confirm Confirm Hits with Dose-Response ana_hit->ana_confirm ana_kd Determine Affinity (Kd) for Confirmed Hits ana_confirm->ana_kd

Caption: Workflow for a Surface Plasmon Resonance (SPR) fragment screen.

Protein-observed NMR spectroscopy is a powerful method for hit validation. It can confirm direct binding to the target and provide information on the binding site location.[8][11] The experiment monitors chemical shift perturbations (CSPs) in the 1H-15N HSQC spectrum of an isotope-labeled protein upon addition of a fragment.[12]

Objective: To confirm the binding of primary hits and map the interaction site on the target protein.

Materials:

  • NMR Spectrometer (≥600 MHz) with a cryoprobe.

  • Uniformly 15N-labeled Target Protein (e.g., Kinase X), >95% purity, at 50-100 µM.

  • NMR Buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O).

  • Fragment hit stock solution in d6-DMSO.

Methodology:

  • Reference Spectrum: Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-labeled protein in NMR buffer. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Fragment Titration: Add a small aliquot of the fragment stock solution to the protein sample (e.g., to a final fragment concentration of 500 µM, representing a 5-10 fold molar excess).

  • Test Spectrum: Acquire a second 2D 1H-15N HSQC spectrum under identical conditions.

  • Data Analysis:

    • Overlay the reference and test spectra.

    • Identify peaks (amides) that show a significant chemical shift perturbation (CSP) or severe line broadening/disappearance.

    • A significant CSP is a strong confirmation of binding.

    • If resonance assignments for the protein are available, the perturbed residues can be mapped onto the protein's 3D structure to identify the binding site.[8]

Illustrative Data & Results

The following tables present hypothetical data for a screening campaign where this compound was identified as a hit.

Table 1: Hypothetical Primary SPR Screening Results

Fragment IDCompound NameMW (Da)Response (RU) at 200 µMHit?
F001Fragment Example A145.28.1No
F002 This compound 252.3 45.7 Yes
F003Fragment Example B210.111.2No
F004Fragment Example C188.233.5Yes
Screening threshold set at > 25 RU

Table 2: Hypothetical Hit Validation & Affinity Data

Fragment IDMethodResultBinding Affinity (Kd)Ligand Efficiency (LE)†
F002 1H-15N HSQC NMR Significant CSPs observed in hinge region - -
F002 SPR (Dose-Response) Confirmed binding 450 µM 0.31
F0041H-15N HSQC NMRNo significant CSPs--
F004SPR (Dose-Response)Non-specific binding observed> 5 mMN/A

Ligand Efficiency (LE) is a metric used to compare fragments. It is calculated as: LE = (1.37 * pKd) / HAC, where pKd = -log(Kd) and HAC is the heavy (non-hydrogen) atom count. An LE > 0.3 is generally considered a good starting point.

Hit Optimization & Signaling Pathway Context

Following validation, fragment F002 would be a candidate for structure-guided optimization.[3] X-ray crystallography would be pursued to determine its binding mode within the kinase active site. The aldehyde and carbamate moieties offer clear vectors for chemical elaboration ("fragment growing") to pick up additional interactions and improve potency.[3]

The hypothetical target, Kinase X, may be part of a larger signaling cascade, such as the MAPK pathway, which is often implicated in cell proliferation and survival. An inhibitor developed from this fragment could block downstream signaling.

Signaling_Pathway cluster_mapk MAPK Cascade cluster_target Target & Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KinaseX Kinase X (Hypothetical Target) ERK->KinaseX Activates Downstream Downstream Substrate KinaseX->Downstream Phosphorylation CellResponse Cell Proliferation, Survival Downstream->CellResponse Inhibitor Optimized Inhibitor (from Fragment F002) Inhibitor->KinaseX

Caption: Hypothetical signaling pathway showing inhibition of Kinase X.

Conclusion

This compound serves as an excellent model compound to illustrate the principles of fragment-based drug discovery. Its physicochemical properties are well-suited for a fragment library, and its functional handles provide clear opportunities for optimization. The protocols and workflows described here represent a standard, robust approach to identifying and validating fragment hits, forming the crucial first step in a successful drug discovery campaign.

References

Application Notes and Protocols: Parallel Synthesis of Substituted Pyridines Utilizing tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate as a key building block in the parallel synthesis of a diverse library of substituted pyridine compounds. The protocols outlined herein leverage a multi-component reaction strategy, a powerful tool in combinatorial chemistry for the rapid generation of novel chemical entities with potential therapeutic applications.

Introduction

Substituted pyridine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. Their unique chemical properties make them ideal for interacting with a variety of biological targets. Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid creation of large, focused libraries of compounds for high-throughput screening. This compound is a versatile building block for such syntheses. The presence of a reactive aldehyde group allows for its participation in numerous carbon-carbon and carbon-nitrogen bond-forming reactions. The Boc-protected amine and the methoxy group offer sites for further functionalization and can influence the physicochemical properties of the final compounds.

This application note describes a representative protocol for the parallel synthesis of a library of dihydropyridine derivatives via a Hantzsch-like multi-component reaction, followed by oxidation to the corresponding pyridines.

Synthetic Strategy and Workflow

The described workflow utilizes a one-pot, multi-component reaction between this compound, a variety of β-ketoesters, and an ammonium source. This is followed by an in-situ oxidation to yield the final substituted pyridine library. This approach is highly amenable to parallel synthesis in a multi-well plate format.

G prep1 Dispense β-Ketoester Library (in solvent) to wells prep2 Dispense tert-Butyl 4-formyl- 5-methoxypyridin-3-ylcarbamate (stock solution) to wells prep1->prep2 react1 Add Ammonium Acetate (stock solution) prep2->react1 react2 Seal plate and heat react1->react2 react3 Cool to room temperature react2->react3 oxid1 Add Oxidizing Agent (e.g., DDQ solution) react3->oxid1 oxid2 Stir at room temperature oxid1->oxid2 workup1 Quench reaction oxid2->workup1 workup2 Parallel evaporation workup1->workup2 workup3 Re-dissolve in DMSO workup2->workup3 workup4 Analysis (LC-MS, UPLC) workup3->workup4

Figure 1: Parallel synthesis workflow for a substituted pyridine library.

Experimental Protocols

General Protocol for Parallel Synthesis of a 96-Well Library

This protocol is designed for a 96-well plate format with a reaction volume of 1 mL per well.

Materials:

  • This compound

  • Library of diverse β-ketoesters

  • Ammonium acetate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous ethanol.

    • Prepare a 0.2 M stock solution of each β-ketoester from the library in anhydrous ethanol.

    • Prepare a 1.0 M stock solution of ammonium acetate in anhydrous ethanol.

    • Prepare a 0.25 M solution of DDQ in DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 250 µL of the corresponding β-ketoester stock solution (0.05 mmol).

    • To each well, add 250 µL of the this compound stock solution (0.05 mmol).

    • To each well, add 100 µL of the ammonium acetate stock solution (0.1 mmol).

  • Reaction:

    • Seal the 96-well reaction block with a chemically resistant sealing mat.

    • Heat the reaction block to 80 °C and stir for 12 hours.

    • Cool the reaction block to room temperature.

  • Oxidation:

    • Remove the sealing mat.

    • To each well, add 300 µL of the DDQ solution in DCM (0.075 mmol).

    • Reseal the plate and stir at room temperature for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • The contents of each well can be transferred to a larger vial for liquid-liquid extraction with DCM, or a solid-phase extraction (SPE) protocol can be employed for parallel purification.

    • For a simplified work-up, evaporate the solvents in vacuo.

    • Re-dissolve the residue in each well in 1 mL of DMSO to create a stock plate for screening.

Data Presentation

The following table presents representative yields and purities for a small, illustrative subset of the synthesized library.

Compound IDβ-Ketoester UsedProduct StructureYield (%)Purity (%) (LC-MS)
L1-A1 Ethyl acetoacetate7895
L1-A2 Ethyl benzoylacetate7292
L1-A3 Ethyl 4-chlorobenzoylacetate7596
L1-A4 Ethyl 3-oxopentanoate7091

Note: The structures in the table are representative of the core scaffold formed. The R group is derived from the β-ketoester.

Signaling Pathway Context

Substituted pyridines are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. For instance, many kinase inhibitors feature a pyridine core that interacts with the hinge region of the kinase's ATP-binding pocket. The library synthesized from this compound could be screened against a panel of kinases to identify novel inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds P1 Downstream Signaling Proteins (e.g., Ras, Raf) Rec->P1 Activates P2 MAPK Cascade P1->P2 Activates TF Transcription Factors P2->TF Activates Gene Gene Expression TF->Gene Regulates Cell Cell Proliferation, Survival, etc. Gene->Cell Leads to Inhibitor Synthesized Pyridine Library Compound Inhibitor->Rec Inhibits ATP Binding

Figure 2: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the parallel synthesis of diverse pyridine libraries. The multi-component reaction protocol detailed here is robust, efficient, and amenable to high-throughput synthesis, making it an excellent strategy for the generation of novel compound collections for drug discovery and chemical biology applications. The functional groups present on the core scaffold provide ample opportunities for post-synthesis modification to optimize activity and pharmacokinetic properties.

Application Notes and Protocols for the Wittig Reaction of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2] This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds. This document provides detailed application notes and a generalized protocol for conducting the Wittig reaction on tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a substituted pyridine aldehyde. The pyridine moiety is a common feature in many biologically active compounds, making this a relevant transformation for pharmaceutical research.

The substrate, this compound, possesses an electron-rich pyridine ring due to the presence of the methoxy and N-Boc-carbamate groups. These electron-donating groups may influence the reactivity of the aldehyde. However, the Wittig reaction is generally well-suited for a wide range of aldehydes, including those with various functional groups.[3] The tert-butoxycarbonyl (Boc) protecting group is known for its stability under basic and nucleophilic conditions, which are typical for many Wittig reactions.[4]

General Considerations for the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. The ylide is typically generated in situ by treating a phosphonium salt with a strong base.[5] The nature of the ylide (stabilized, semi-stabilized, or non-stabilized) plays a crucial role in the stereochemical outcome of the reaction.[1][6]

  • Non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are more reactive and generally lead to the formation of (Z)-alkenes under kinetic, salt-free conditions.[1][2]

  • Stabilized ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) are less reactive and typically yield (E)-alkenes under thermodynamic control.[1][6]

The choice of base and solvent is critical for the successful generation of the ylide and the subsequent olefination. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[1] Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are frequently employed.[2]

Experimental Protocols

Below are generalized protocols for the Witt-ig reaction of this compound with a non-stabilized and a stabilized ylide.

Protocol 1: Reaction with a Non-Stabilized Ylide (e.g., Methylenetriphenylphosphorane) for the formation of a terminal alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and other standard glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 - 1.5 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.0 - 1.2 equivalents) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide, a common byproduct.[7]

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Protocol 2: Reaction with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) for the formation of an α,β-unsaturated ester.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (a stable ylide, commercially available)

  • This compound

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Wittig Reaction:

    • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 - 1.5 equivalents).

    • Add anhydrous toluene or DCM as the solvent.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can often be purified by direct flash column chromatography on silica gel to separate the desired α,β-unsaturated ester from triphenylphosphine oxide and any unreacted starting materials.

Data Presentation

Since no specific experimental data is available in the literature for the Wittig reaction of this compound, the following table summarizes general conditions and expected outcomes for Wittig reactions with different ylide types.

Ylide TypeExample Ylide ReagentTypical BaseTypical SolventTypical TemperatureExpected Major Stereoisomer
Non-Stabilized Methyltriphenylphosphonium bromiden-BuLi, NaH, KOtBuTHF, Diethyl Ether0 °C to RT(Z)-alkene
Stabilized (Carbethoxymethylene)triphenylphosphoraneNone or mild baseToluene, DCMReflux(E)-alkene

Visualizations

Wittig Reaction Workflow

The following diagram illustrates the general workflow for the Wittig reaction.

Wittig_Workflow General Wittig Reaction Workflow cluster_ylide_prep Ylide Preparation (for non-stabilized ylides) cluster_reaction Wittig Reaction cluster_workup Work-up and Purification phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation in Anhydrous Solvent base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde This compound aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo quench Quenching alkene->quench tppo->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification

Caption: General workflow of the Wittig reaction.

Signaling Pathway Analogy: Reagent to Product

This diagram provides a logical flow of the key components and transformations in the Wittig reaction.

Wittig_Pathway Logical Flow of the Wittig Reaction reagents Starting Materials - Phosphonium Salt - Aldehyde - Base ylide_formation Ylide Formation reagents->ylide_formation cycloaddition [2+2] Cycloaddition ylide_formation->cycloaddition intermediate Oxaphosphetane Intermediate cycloaddition->intermediate elimination Cycloreversion intermediate->elimination products Products - Alkene - Triphenylphosphine Oxide elimination->products

Caption: Logical pathway of the Wittig reaction.

References

Application Notes and Protocols for the Derivatization of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] The functionalization of these heterocycles is a key strategy in drug discovery for exploring structure-activity relationships (SAR). This document provides detailed protocols for the derivatization of tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a versatile building block for the synthesis of diverse chemical libraries. The presence of a reactive aldehyde group, a protected amine, and a methoxy group on the pyridine ring allows for a variety of chemical transformations, making it an ideal starting point for generating a library of novel compounds for high-throughput screening.

The following sections detail key derivatization reactions, including reductive amination, Wittig olefination, Grignard addition, oxidation to a carboxylic acid, and reduction to an alcohol. These protocols are designed for adaptability to parallel synthesis formats, enabling the rapid generation of a multitude of analogs.

Core Structure

This compound

  • CAS Number: 1049677-54-4

  • Molecular Formula: C₁₂H₁₆N₂O₄

  • Molecular Weight: 252.27 g/mol

Derivatization Strategies

The formyl group at the C4 position of the pyridine ring is the primary site for derivatization. The tert-butyloxycarbonyl (Boc) protecting group on the C3-amine can be readily removed under acidic conditions for further functionalization, though these protocols will focus on the derivatization of the aldehyde.

A variety of well-established chemical transformations can be employed to modify the aldehyde, leading to a diverse set of functional groups and molecular scaffolds. The principal strategies covered in these application notes are:

  • Reductive Amination: Introduction of a wide range of primary and secondary amines to generate a library of substituted aminomethyl pyridines.

  • Wittig Olefination: Formation of a carbon-carbon double bond, allowing for the introduction of various substituted vinyl groups.

  • Grignard Addition: Creation of secondary alcohols through the addition of organometallic reagents.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid, which can then be further functionalized as an amide or ester.

  • Reduction: Transformation of the aldehyde to a primary alcohol, providing another point for diversification.

Experimental Protocols

Reductive Amination for Amine Library Synthesis

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This protocol describes the parallel reductive amination of this compound with a library of primary amines using sodium triacetoxyborohydride as the reducing agent.

Workflow Diagram:

G cluster_0 Reductive Amination Workflow Start Start Dispense Aldehyde Dispense tert-Butyl 4-formyl- 5-methoxypyridin-3-ylcarbamate in 1,2-dichloroethane (DCE) Start->Dispense Aldehyde Dispense Amines Add library of primary amines (1.1 eq) to individual wells Dispense Aldehyde->Dispense Amines Imine Formation Stir at room temperature for 1 hour (Imine formation) Dispense Amines->Imine Formation Add Reducing Agent Add Sodium Triacetoxyborohydride (1.5 eq) Imine Formation->Add Reducing Agent Reaction Stir at room temperature for 16 hours Add Reducing Agent->Reaction Quench Quench with saturated NaHCO₃ solution Reaction->Quench Extraction Extract with Dichloromethane (DCM) Quench->Extraction Purification Purify via automated flash chromatography Extraction->Purification Analysis Characterize by LC-MS and ¹H NMR Purification->Analysis End End Analysis->End

Caption: Workflow for parallel reductive amination.

Protocol:

  • Preparation: In each well of a 96-well reaction block, add a solution of this compound (25.2 mg, 0.1 mmol) in 1 mL of 1,2-dichloroethane (DCE).

  • Amine Addition: To each well, add a solution of a unique primary amine (0.11 mmol, 1.1 equivalents) from a pre-prepared amine library stock.

  • Imine Formation: Seal the reaction block and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (31.8 mg, 0.15 mmol, 1.5 equivalents) to each well.

  • Reaction: Reseal the reaction block and stir at room temperature for 16 hours.

  • Work-up: Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Concentrate the solvent in vacuo. Purify the residue by automated parallel flash chromatography. Analyze the final products by LC-MS and ¹H NMR to confirm identity and purity.

Data Presentation: Reductive Amination Results

EntryAmine (R-NH₂)ProductYield (%)Purity (%)
1Benzylaminetert-Butyl 4-((benzylamino)methyl)-5-methoxypyridin-3-ylcarbamate85>95
24-Fluorobenzylaminetert-Butyl 4-(((4-fluorobenzyl)amino)methyl)-5-methoxypyridin-3-ylcarbamate82>95
3Cyclohexylaminetert-Butyl 4-((cyclohexylamino)methyl)-5-methoxypyridin-3-ylcarbamate78>95
4Anilinetert-Butyl 5-methoxy-4-((phenylamino)methyl)pyridin-3-ylcarbamate65>90
Wittig Olefination for Alkene Library Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. This protocol outlines the synthesis of a library of vinylpyridines from this compound and various phosphonium ylides.

Workflow Diagram:

G cluster_1 Wittig Olefination Workflow Start Start Prepare Ylide Generate phosphonium ylide in situ: Add n-BuLi to phosphonium salt in THF at -78 °C Start->Prepare Ylide Add Aldehyde Add solution of tert-Butyl 4-formyl- 5-methoxypyridin-3-ylcarbamate in THF Prepare Ylide->Add Aldehyde Reaction Allow to warm to room temperature and stir for 4 hours Add Aldehyde->Reaction Quench Quench with saturated NH₄Cl solution Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify via flash chromatography Extraction->Purification Analysis Characterize by LC-MS and ¹H NMR Purification->Analysis End End Analysis->End

Caption: Workflow for Wittig olefination.

Protocol:

  • Ylide Generation: To a stirred suspension of the desired triphenylphosphonium salt (0.12 mmol, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, 2 mL) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.6 M in hexanes, 0.075 mL, 0.12 mmol) dropwise. Stir the resulting mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back to -78 °C and add a solution of this compound (25.2 mg, 0.1 mmol) in 1 mL of anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (2 mL). Extract the mixture with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product by LC-MS and ¹H NMR.

Data Presentation: Wittig Olefination Results

EntryPhosphonium Salt (R-PPh₃⁺Br⁻)ProductYield (%)Purity (%)
1Benzyltriphenylphosphonium bromidetert-Butyl 5-methoxy-4-styrylpyridin-3-ylcarbamate75>95
2(4-Methoxybenzyl)triphenylphosphonium bromidetert-Butyl 5-methoxy-4-(4-methoxystyryl)pyridin-3-ylcarbamate72>95
3Ethyltriphenylphosphonium bromidetert-Butyl 5-methoxy-4-(prop-1-en-1-yl)pyridin-3-ylcarbamate68>90
Grignard Addition for Secondary Alcohol Library Synthesis

The addition of Grignard reagents to the aldehyde functionality provides a straightforward route to a diverse library of secondary alcohols.

Workflow Diagram:

G cluster_2 Grignard Addition Workflow Start Start Prepare Aldehyde Dissolve tert-Butyl 4-formyl- 5-methoxypyridin-3-ylcarbamate in anhydrous THF at 0 °C Start->Prepare Aldehyde Add Grignard Add Grignard reagent (1.2 eq) dropwise Prepare Aldehyde->Add Grignard Reaction Stir at 0 °C for 1 hour, then room temperature for 2 hours Add Grignard->Reaction Quench Quench with saturated NH₄Cl solution Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify via flash chromatography Extraction->Purification Analysis Characterize by LC-MS and ¹H NMR Purification->Analysis End End Analysis->End

Caption: Workflow for Grignard addition.

Protocol:

  • Reaction Setup: To a solution of this compound (25.2 mg, 0.1 mmol) in anhydrous THF (2 mL) at 0 °C under a nitrogen atmosphere, add the Grignard reagent (0.12 mmol, 1.2 equivalents) dropwise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (2 mL). Extract the mixture with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to afford the desired secondary alcohol. Analyze by LC-MS and ¹H NMR.

Data Presentation: Grignard Addition Results

EntryGrignard Reagent (R-MgBr)ProductYield (%)Purity (%)
1Phenylmagnesium bromidetert-Butyl 4-(hydroxy(phenyl)methyl)-5-methoxypyridin-3-ylcarbamate88>95
2Methylmagnesium bromidetert-Butyl 4-(1-hydroxyethyl)-5-methoxypyridin-3-ylcarbamate92>95
3Vinylmagnesium bromidetert-Butyl 4-(1-hydroxyallyl)-5-methoxypyridin-3-ylcarbamate75>90
Oxidation to Carboxylic Acid

Oxidation of the aldehyde to a carboxylic acid provides a handle for subsequent amide or ester library synthesis. The Pinnick oxidation is a mild and efficient method for this transformation.

Protocol:

  • Reaction Setup: Dissolve this compound (252 mg, 1.0 mmol) in tert-butanol (10 mL) and 2-methyl-2-butene (2 mL).

  • Oxidation: To this solution, add a solution of sodium chlorite (452 mg, 5.0 mmol) and sodium dihydrogen phosphate (540 mg, 4.5 mmol) in water (5 mL).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Work-up: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude acid by flash chromatography or recrystallization to yield 3-((tert-butoxycarbonyl)amino)-5-methoxypyridine-4-carboxylic acid. The product can be characterized by LC-MS and ¹H NMR.

Data Presentation: Oxidation Result

ProductYield (%)Purity (%)
3-((tert-butoxycarbonyl)amino)-5-methoxypyridine-4-carboxylic acid90>95
Reduction to Alcohol

Reduction of the aldehyde to the corresponding primary alcohol can be readily achieved using sodium borohydride.

Protocol:

  • Reaction Setup: Dissolve this compound (252 mg, 1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C.

  • Reduction: Add sodium borohydride (19 mg, 0.5 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes.

  • Work-up: Quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford tert-butyl 4-(hydroxymethyl)-5-methoxypyridin-3-ylcarbamate. The product can be analyzed by LC-MS and ¹H NMR.

Data Presentation: Reduction Result

ProductYield (%)Purity (%)
tert-Butyl 4-(hydroxymethyl)-5-methoxypyridin-3-ylcarbamate95>98

Conclusion

This compound is a highly valuable and versatile building block for the construction of diverse chemical libraries. The protocols outlined in this document provide a robust foundation for researchers in drug discovery to generate novel substituted pyridine analogs through a variety of chemical transformations. The adaptability of these methods to parallel synthesis workflows allows for the efficient exploration of chemical space and the acceleration of hit-to-lead campaigns. Careful execution of these protocols and thorough analytical characterization will ensure the generation of high-quality compound libraries for biological screening.

References

Application Notes and Protocols: tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a polysubstituted pyridine derivative that serves as a valuable building block in the synthesis of a variety of fused heterocyclic compounds. Its unique arrangement of functional groups—a Boc-protected amine, a formyl group, and a methoxy group on a pyridine core—offers a versatile platform for constructing complex molecular architectures, particularly those of interest in medicinal chemistry and drug discovery. The strategic positioning of the amino and formyl groups ortho to each other allows for facile cyclocondensation reactions to form fused pyrimidine rings, leading to the synthesis of pyridopyrimidines, a class of compounds known for their diverse biological activities, including their role as kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of fused heterocyclic systems.

Key Applications

The primary application of this compound lies in its utility as a precursor for the synthesis of pyridopyrimidines. The ortho-disposed amino (after deprotection) and formyl functionalities are ideally suited for reactions with binucleophiles to construct the fused pyrimidine ring. This approach is particularly relevant in the development of small molecule inhibitors of protein kinases, where the pyridopyrimidine scaffold often serves as a core structural motif.

A significant application is in the synthesis of pyrido[3,4-d]pyrimidine derivatives. These scaffolds are found in a number of biologically active molecules and are of considerable interest to the pharmaceutical industry. The reaction of the deprotected 3-amino-4-formylpyridine intermediate with reagents such as guanidine or urea and their derivatives provides a direct route to these important heterocyclic systems.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Boc Deprotection to Yield 3-Amino-4-formyl-5-methoxypyridine

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to unmask the free amine, which is essential for subsequent cyclization reactions.

Reaction Scheme:

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • To the stirred solution, add an excess of the deprotecting agent (e.g., 5-10 eq of TFA or a 4M solution of HCl in dioxane).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-4-formyl-5-methoxypyridine.

  • The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Deprotecting AgentTrifluoroacetic acid or 4M HCl in 1,4-dioxane
SolventDichloromethane or 1,4-Dioxane
Reaction TemperatureRoom Temperature
Reaction Time1-4 hours
Typical Yield>90% (crude)
Protocol 2: Synthesis of 5-Methoxy-4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-2-amine

Objective: To synthesize a substituted pyrido[3,4-d]pyrimidine via cyclocondensation of the in situ generated 3-amino-4-formyl-5-methoxypyridine with guanidine.

Reaction Scheme:

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol or using a commercially available solution) in ethanol, add guanidine hydrochloride (1.2-1.5 eq) and stir for 15-30 minutes at room temperature.

  • To this mixture, add a solution of 3-amino-4-formyl-5-methoxypyridine (1.0 eq, obtained from Protocol 1) in ethanol.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the precipitated solid, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to obtain the desired 5-methoxy-4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-2-amine.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary:

ParameterValue
Starting Material3-Amino-4-formyl-5-methoxypyridine
ReagentGuanidine hydrochloride
BaseSodium ethoxide
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-8 hours
Typical Yield60-80%

Visualizations

Logical Workflow for the Synthesis of a Pyrido[3,4-d]pyrimidine Derivative

logical_workflow start Start: tert-Butyl 4-formyl- 5-methoxypyridin-3-ylcarbamate deprotection Boc Deprotection (Protocol 1) start->deprotection intermediate Intermediate: 3-Amino-4-formyl- 5-methoxypyridine deprotection->intermediate cyclization Cyclocondensation with Guanidine (Protocol 2) intermediate->cyclization product Product: 5-Methoxy-4-oxo-3,4-dihydro- pyrido[3,4-d]pyrimidin-2-amine cyclization->product

Caption: Synthetic pathway from the starting material to the final product.

Reaction Pathway for Pyrido[3,4-d]pyrimidine Formation

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Amino-4-formyl- 5-methoxypyridine D Cyclocondensation A->D B Guanidine B->D C Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat (Reflux) C->D E Pyrido[3,4-d]pyrimidine Product D->E

Caption: Key components and conditions for the cyclocondensation reaction.

Application Notes and Protocols: Aldol Condensation Reactions of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyls and their corresponding α,β-unsaturated derivatives.[1][2][3] These structural motifs are integral to a wide array of biologically active molecules and pharmaceutical compounds. This document provides detailed protocols for hypothetical aldol condensation reactions involving tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a substituted aromatic aldehyde.

The presence of the electron-donating methoxy and carbamate groups on the pyridine ring can influence the reactivity of the aldehyde. These protocols are designed to serve as a foundational guide for researchers exploring the synthesis of novel compounds derived from this versatile building block. Two general methodologies are presented: a base-catalyzed condensation to form the α,β-unsaturated product and an acid-catalyzed reaction to potentially isolate the intermediate β-hydroxy ketone.

Chemical Structures

Starting Material:

  • This compound

Exemplary Reaction Partner:

  • Acetophenone

Potential Products:

  • (E)-tert-Butyl 4-(3-oxo-3-phenylprop-1-en-1-yl)-5-methoxypyridin-3-ylcarbamate (Product of Dehydration)

  • tert-Butyl 4-(3-hydroxy-3-oxo-3-phenylpropyl)-5-methoxypyridin-3-ylcarbamate (β-hydroxy ketone intermediate)

Data Presentation

The following tables summarize illustrative quantitative data for the described aldol condensation reactions. These values are representative and may vary based on specific experimental conditions and purification efficiency.

Table 1: Illustrative Data for Base-Catalyzed Aldol Condensation

ParameterValue
Product (E)-tert-Butyl 4-(3-oxo-3-phenylprop-1-en-1-yl)-5-methoxypyridin-3-ylcarbamate
Reaction Time 4 hours
Temperature Room Temperature
Yield (Crude) 85%
Yield (Purified) 78%
Purity (by HPLC) >98%
Melting Point 125-128 °C

Table 2: Illustrative Data for Acid-Catalyzed Aldol Addition

ParameterValue
Product tert-Butyl 4-(3-hydroxy-3-oxo-3-phenylpropyl)-5-methoxypyridin-3-ylcarbamate
Reaction Time 12 hours
Temperature 0 °C to Room Temperature
Yield (Crude) 70%
Yield (Purified) 62%
Purity (by HPLC) >97%
Diastereomeric Ratio N/A (Achiral Product)
Melting Point 98-101 °C

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation with Acetophenone

This protocol details a Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone.[2]

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.1 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M aqueous)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Dissolve the aldehyde in 95% ethanol (approximately 5-10 mL per gram of aldehyde).

  • Add acetophenone to the solution and stir for 5 minutes at room temperature.

  • Slowly add the aqueous NaOH solution dropwise to the stirring mixture. A color change or the formation of a precipitate may be observed.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (1M HCl) to pH ~7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure (E)-tert-Butyl 4-(3-oxo-3-phenylprop-1-en-1-yl)-5-methoxypyridin-3-ylcarbamate.

Protocol 2: Acid-Catalyzed Aldol Addition with Acetophenone

This protocol is designed to favor the formation of the β-hydroxy ketone intermediate by using milder, acid-catalyzed conditions.[1][4]

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl) in diethyl ether (2M solution)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetophenone to the cooled solution.

  • Slowly, add the solution of HCl in diethyl ether dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting aldehyde is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane. The less polar fractions will likely contain unreacted starting materials, while the more polar fractions should contain the desired tert-Butyl 4-(3-hydroxy-3-oxo-3-phenylpropyl)-5-methoxypyridin-3-ylcarbamate.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve Aldehyde in Solvent prep2 Add Ketone (e.g., Acetophenone) prep1->prep2 react1 Add Catalyst (Base or Acid) prep2->react1 react2 Stir at Controlled Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench Reaction react3->workup1 Reaction Complete workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 purify1 Column Chromatography workup4->purify1 purify2 Characterize Product (NMR, MS, MP) purify1->purify2

Caption: General experimental workflow for aldol condensation.

Caption: Reaction pathway for aldol condensation.

References

Application Notes and Protocols for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate as a key intermediate in the discovery and development of novel agrochemicals. This document outlines its potential applications, hypothetical biological activity, and detailed protocols for its synthesis and screening.

Introduction

The pyridine scaffold is a crucial component in a wide array of commercially successful agrochemicals, demonstrating a broad spectrum of biological activities including herbicidal, insecticidal, and fungicidal properties. The unique electronic and structural features of the pyridine ring enable it to interact with various biological targets in pests and weeds. This compound is a functionalized pyridine derivative that serves as a versatile building block for the synthesis of more complex molecules. Its formyl and carbamate moieties offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.

Potential Applications in Agrochemicals

Based on the known bioactivities of related pyridine-containing compounds, this compound is a promising starting material for the development of:

  • Herbicides: The pyridine ring is a core component of several auxin-mimic herbicides. Derivatives of this compound could potentially exhibit herbicidal activity by disrupting plant growth processes.

  • Insecticides: Neonicotinoids, a major class of insecticides, contain a pyridine ring. Modifications of the subject compound could lead to novel insecticides targeting the nicotinic acetylcholine receptors (nAChRs) in insects.

  • Fungicides: Pyridine derivatives have also been utilized in the development of fungicides. The scaffold can be elaborated to target essential enzymes or cellular processes in pathogenic fungi.

Hypothetical Biological Activity Data

The following tables present hypothetical biological activity data for a series of derivatives synthesized from this compound. This data is for illustrative purposes to guide researchers in potential screening cascades.

Table 1: Hypothetical Herbicidal Activity of Imine Derivatives

Compound IDR GroupTarget WeedIC50 (µM) - Pre-emergenceIC50 (µM) - Post-emergence
TBFMP-H-01PhenylAvena fatua (Wild Oat)15.225.8
TBFMP-H-024-ChlorophenylAvena fatua (Wild Oat)8.512.1
TBFMP-H-032,4-DichlorophenylAvena fatua (Wild Oat)5.17.9
TBFMP-H-044-MethoxyphenylAmaranthus retroflexus (Redroot Pigweed)22.735.4
TBFMP-H-052-NaphthylAmaranthus retroflexus (Redroot Pigweed)12.318.6
Reference Herbicide (Glyphosate)-Avena fatua / Amaranthus retroflexus2.54.2

Table 2: Hypothetical Insecticidal Activity of Amine Derivatives

Compound IDR GroupTarget InsectLC50 (µg/mL) - ContactLD50 (µg/g) - Ingestion
TBFMP-I-01BenzylMyzus persicae (Green Peach Aphid)35.650.1
TBFMP-I-024-ChlorobenzylMyzus persicae (Green Peach Aphid)18.225.7
TBFMP-I-032,4-DichlorobenzylMyzus persicae (Green Peach Aphid)9.813.5
TBFMP-I-04(Thiophen-2-yl)methylPlutella xylostella (Diamondback Moth)42.160.3
TBFMP-I-05(Furan-2-yl)methylPlutella xylostella (Diamondback Moth)30.545.8
Reference Insecticide (Imidacloprid)-Myzus persicae / Plutella xylostella1.52.8

Experimental Protocols

Synthesis of this compound

This protocol is a representative synthesis.

Materials:

  • 3-Amino-5-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • N,N-Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl formate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Protection of the Amino Group:

    • Dissolve 3-amino-5-methoxypyridine in anhydrous THF.

    • Add di-tert-butyl dicarbonate and a catalytic amount of a suitable base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by adding water and extracting with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain tert-butyl (5-methoxypyridin-3-yl)carbamate.

  • Ortho-formylation:

    • Dissolve the protected aminopyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add ethyl formate dropwise and continue stirring at -78 °C for another 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Ortho-formylation start 3-Amino-5-methoxypyridine reagent1 (Boc)₂O, Base THF start->reagent1 product1 tert-Butyl (5-methoxypyridin-3-yl)carbamate reagent1->product1 reagent2 1. n-BuLi, THF, -78°C 2. Ethyl formate product1->reagent2 final_product This compound reagent2->final_product

Synthetic pathway for the target compound.
Protocol for Herbicidal Screening (Pre-emergence)

Materials:

  • This compound derivatives

  • Acetone

  • Tween 20 (surfactant)

  • Distilled water

  • Seeds of target weeds (e.g., Avena fatua, Amaranthus retroflexus)

  • Pots with standard potting soil

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in acetone to prepare stock solutions (e.g., 10 mg/mL).

    • Prepare serial dilutions of the stock solutions.

    • For application, dilute the acetone solutions with distilled water containing 0.5% (v/v) Tween 20 to achieve the desired final concentrations. The final acetone concentration should not exceed 1%.

  • Planting:

    • Fill pots with soil and sow a specified number of seeds of the target weed species at a consistent depth.

  • Application:

    • Immediately after sowing, apply the test solutions evenly to the soil surface of each pot using a sprayer.

    • Include a negative control (solvent + surfactant) and a positive control (a known herbicide).

  • Incubation and Evaluation:

    • Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After a set period (e.g., 14-21 days), evaluate the herbicidal effect by counting the number of emerged and healthy seedlings compared to the negative control.

    • Calculate the percentage of inhibition and determine the IC50 values.

Herbicidal_Screening_Workflow A Prepare Test Solutions (Compound + Acetone + Tween 20) C Apply Test Solutions to Soil Surface A->C B Sow Weed Seeds in Pots B->C D Incubate in Growth Chamber (Controlled Conditions) C->D E Evaluate Herbicidal Effect (Count Seedlings) D->E F Calculate % Inhibition and IC50 E->F

Workflow for pre-emergence herbicidal screening.
Protocol for Insecticidal Screening (Contact Aphid Assay)

Materials:

  • This compound derivatives

  • Acetone

  • Triton X-100 (surfactant)

  • Distilled water

  • Leaf discs (e.g., from cabbage or fava bean)

  • Colony of aphids (e.g., Myzus persicae)

  • Petri dishes with moist filter paper

  • Micro-applicator or sprayer

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock and test solutions as described in the herbicidal screening protocol, using Triton X-100 as the surfactant.

  • Treatment of Leaf Discs:

    • Place leaf discs in petri dishes.

    • Apply a precise volume of the test solution to each leaf disc and allow the solvent to evaporate.

  • Infestation:

    • Transfer a known number of adult aphids (e.g., 10-20) onto each treated leaf disc.

    • Include negative and positive controls.

  • Incubation and Evaluation:

    • Maintain the petri dishes in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).

    • Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours) under a dissecting microscope. Aphids that are unable to move when prodded are considered dead.

    • Calculate the percentage of mortality and determine the LC50 values.

Insecticidal_Screening_Pathway cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Test Solutions C Treat Leaf Discs A->C B Prepare Leaf Discs B->C D Infest with Aphids C->D E Incubate D->E F Assess Mortality E->F G Calculate LC50 F->G

Logical flow for contact insecticidal assay.

Conclusion

This compound represents a valuable starting point for the synthesis of novel agrochemicals. The protocols and hypothetical data presented herein provide a framework for researchers to explore the potential of this and related pyridine derivatives in the development of new and effective crop protection solutions. Further derivatization and screening are warranted to fully elucidate the structure-activity relationships and identify lead compounds for further development.

Troubleshooting & Optimization

Technical Support Center: tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate.

Troubleshooting Guide: Low Reaction Yield

Low yields during the formylation of the pyridine ring to produce this compound are a common issue. The Vilsmeier-Haack reaction is a frequently employed method for this transformation. The following sections address common problems and potential solutions.

Issue 1: Incomplete or No Reaction

If you observe a significant amount of unreacted starting material, it may be due to insufficient activation of the pyridine ring or suboptimal reaction conditions.

Possible Causes and Solutions:

  • Insufficient Activation: The pyridine substrate may not be electron-rich enough to react efficiently with the Vilsmeier reagent, which is a weak electrophile. The presence of electron-donating groups, such as the methoxy and carbamate groups in the target molecule's precursor, should facilitate the reaction, but their electronic influence might be insufficient under certain conditions.[1]

  • Low Reaction Temperature: Some Vilsmeier-Haack reactions require a specific activation temperature to proceed. If the reaction temperature is too low, the starting material may be recovered quantitatively.[1] A moderate increase in temperature should be considered.

  • Reagent Quality: The reagents, particularly phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), must be anhydrous and of high purity. Moisture can quench the Vilsmeier reagent, significantly reducing the yield.[1][2]

Issue 2: Product Decomposition

The formation of significant impurities or a low mass balance can indicate that the desired product is decomposing under the reaction conditions.

Possible Causes and Solutions:

  • Excessively Harsh Conditions: Overly high temperatures or a high concentration of the activating agent can lead to the decomposition of the starting material or product.[1] For instance, a high POCl₃ to DMF ratio has been shown to cause complete decomposition in some cases.[3]

  • Improper Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ at a low temperature (e.g., 0°C) before the substrate is added.[1] Ensuring the reagent is correctly formed before increasing the reaction temperature is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[4] It is particularly useful for the formylation of pyridines.[5] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion, typically formed from the reaction of a substituted amide like DMF with an acid chloride like POCl₃.[4] This reagent is a mild electrophile that can react with activated aromatic rings.

Q2: How can I optimize the reagent ratio for my reaction?

The ratio of DMF to POCl₃ is a critical parameter. It is advisable to start with a slight excess of POCl₃ (e.g., 1:1.1 to 1:1.5 DMF:POCl₃) and then screen different ratios. As shown in the table below, both increasing and decreasing this ratio can have a significant impact on the yield and should be optimized for your specific substrate.

Q3: What are the typical reaction temperatures and times?

Reaction temperatures can range from room temperature to over 100°C.[6] It is recommended to start at a lower temperature (e.g., 60-80°C) and monitor the reaction progress.[1][3] If the reaction is sluggish, the temperature can be gradually increased. Reaction times can also vary, so it's important to monitor the reaction by a suitable technique like TLC or LC-MS to determine the optimal time to quench the reaction.

Q4: I am observing the formation of multiple products. What could be the cause?

The formation of multiple products could be due to side reactions such as di-formylation if other positions on the ring are accessible and activated.[7] While the substitution pattern of the precursor to this compound should direct the formylation to the desired position, unexpected side products can arise. Careful analysis of the side products can provide insight into the reaction mechanism and help in optimizing for the desired product.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for a Pyridine-Fused System

EntryDMF:POCl₃ RatioSolventTemperature (°C)Yield of Product 3 (%)Yield of Product 4 (%)
11:3DCE803515
21:5DCE802512
31:1DCE804218
43:5DCE804520
55:3DCE803816
65:6DCE805122
75:6BenzeneRefluxDecompositionDecomposition

This data is adapted from a study on the synthesis of β-pyridine-fused porphyrins and illustrates the impact of reagent ratios and solvent on product yield.[3]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

  • Reaction with Substrate: Dissolve the starting material, tert-Butyl 5-methoxypyridin-3-ylcarbamate, in a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or ice-cold water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0°C) DMF->Vilsmeier_Reagent Add dropwise at 0°C POCl3 Anhydrous POCl₃ POCl3->Vilsmeier_Reagent Substrate tert-Butyl 5-methoxypyridin-3-ylcarbamate Vilsmeier_Reagent->Substrate Add Substrate Solution Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture Heat Heat (e.g., 80°C) & Monitor Reaction_Mixture->Heat Quench Quench (aq. NaHCO₃) Heat->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Desired Product Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Low_Yield cluster_diagnosis Diagnosis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_decomposition Solutions for Decomposition Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? (Starting material remains) Start->Incomplete_Reaction Decomposition Decomposition? (Multiple impurities, low mass balance) Start->Decomposition Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Check_Reagents Check Reagent Purity (Anhydrous DMF/POCl₃) Incomplete_Reaction->Check_Reagents Optimize_Ratio Optimize DMF:POCl₃ Ratio Incomplete_Reaction->Optimize_Ratio Decrease_Temp Decrease Temperature Decomposition->Decrease_Temp Reduce_POCl3 Reduce POCl₃ Ratio Decomposition->Reduce_POCl3 Check_Reagent_Prep Ensure Proper Vilsmeier Reagent Formation at 0°C Decomposition->Check_Reagent_Prep

Caption: Troubleshooting logic for low yield in formylation reactions.

References

Technical Support Center: Purification of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of this compound is low after purification. What are the potential causes and solutions?

Low recovery of your target compound can stem from several factors throughout the purification process. Here are some common causes and troubleshooting tips:

  • Incomplete Extraction: Ensure you are using an appropriate solvent system and a sufficient volume to fully extract the compound from the reaction mixture. Multiple extractions are generally more effective than a single large-volume extraction.

  • Product Degradation: The Boc (tert-butoxycarbonyl) protecting group can be sensitive to acidic conditions. Prolonged exposure to strong acids, even inadvertently, can lead to deprotection and loss of product. It is crucial to maintain neutral or slightly basic conditions during workup and purification if possible.

  • Adsorption on Silica Gel: Aldehyde-containing compounds can sometimes irreversibly adsorb to silica gel during column chromatography, especially if the silica is acidic. This can be mitigated by using deactivated silica gel (e.g., by treating with a small percentage of triethylamine in the eluent).

  • Co-elution with Impurities: If the product is not well-separated from impurities, fractions containing the product may be discarded if they are deemed too impure, leading to a lower overall yield. Optimizing the chromatography conditions is key to resolving this.

  • Precipitation Issues during Recrystallization: If the compound "oils out" instead of crystallizing, or if the crystals are too fine and pass through the filter paper, this can result in significant product loss. Careful solvent selection and controlled cooling are critical for successful recrystallization.

Q2: I am having difficulty removing a persistent impurity from my this compound sample. What strategies can I employ?

Impurity removal is a common challenge. The approach will depend on the nature of the impurity.

  • Identify the Impurity: If possible, characterize the impurity (e.g., by NMR or LC-MS) to understand its structure and properties. This will inform the best purification strategy. Common impurities could include starting materials, by-products from side reactions, or degradation products.

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems (eluents) with varying polarities. A common starting point for compounds of this type is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).

    • Gradient Elution: Employing a gradient of increasing polarity during the column run can often improve separation between closely eluting compounds.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity has either very high or very low solubility at all temperatures.

  • Chemical Treatment: In some cases, a reactive impurity can be selectively removed. For example, a basic impurity could be removed with a mild acid wash during the workup. However, care must be taken not to affect the desired product.

Q3: What are the best practices for purifying this compound by column chromatography?

Successful column chromatography relies on careful planning and execution.

  • Dry Loading vs. Wet Loading: For compounds that are not highly soluble in the initial eluent, dry loading (adsorbing the crude product onto a small amount of silica gel before loading it onto the column) can improve resolution.

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is slurried and packed uniformly to avoid channeling.

  • Flow Rate: A slower flow rate generally leads to better separation as it allows for more effective equilibration between the stationary and mobile phases.

  • Fraction Size: Collect small fractions initially to accurately identify the elution profile of your compound and any impurities.

Q4: My compound is "oiling out" during recrystallization. How can I induce crystallization?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some techniques to promote crystallization:

  • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.

  • Seeding: Adding a tiny crystal of the pure compound (a seed crystal) to the supersaturated solution can initiate crystallization.

  • Slower Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often favors oil formation.

  • Solvent System Adjustment: If a single solvent is not working, try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly turbid. Then, allow it to cool slowly.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound

Purification StepCrude Weight (g)Purified Weight (g)Recovery (%)Purity (by HPLC, %)
Column Chromatography5.03.876>95
Recrystallization3.83.284>99

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.

    • Add a layer of sand to the top of the silica bed to prevent disturbance upon solvent addition.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, starting with a low polarity.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

    • If necessary, gradually increase the polarity of the eluent to elute the target compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude material.

    • Add a potential recrystallization solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Test a range of solvents of varying polarities (e.g., ethyl acetate, acetone, ethanol, or mixtures with hexanes). For pyridinyl carbamates, solvents like ethyl acetate or acetone can be effective.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

    • Once crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end End crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization purity_check Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography Impure purity_check->recrystallization Impure pure_product Pure Product purity_check->pure_product Purity >99%

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_impurity Impurity Removal Solutions cluster_oiling Oiling Out Solutions start Purification Issue Encountered low_yield Low Yield start->low_yield persistent_impurity Persistent Impurity start->persistent_impurity oiling_out Oiling Out start->oiling_out check_extraction Optimize Extraction low_yield->check_extraction check_degradation Check for Degradation low_yield->check_degradation deactivate_silica Deactivate Silica low_yield->deactivate_silica optimize_chromatography Optimize Chromatography persistent_impurity->optimize_chromatography try_recrystallization Attempt Recrystallization persistent_impurity->try_recrystallization alternative_phase Use Alternative Stationary Phase persistent_impurity->alternative_phase slow_cooling Slow Cooling oiling_out->slow_cooling seeding Add Seed Crystal oiling_out->seeding solvent_system Adjust Solvent System oiling_out->solvent_system

Caption: Troubleshooting logic for common purification challenges.

References

Side product formation with tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side product formation and other issues that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when working with this compound?

A1: The primary sites of reactivity on this molecule are the formyl (aldehyde) group, the tert-butoxycarbonyl (Boc) protecting group, and the pyridine ring itself. Common side reactions include:

  • Oxidation of the aldehyde: The formyl group can be easily oxidized to a carboxylic acid, especially if reaction conditions are not strictly controlled or if exposed to air over time.

  • Cannizzaro reaction: Under strongly basic conditions, the non-enolizable formyl group can undergo disproportionation to yield the corresponding primary alcohol and carboxylic acid.[1][2]

  • Boc group cleavage: The Boc group is sensitive to acidic conditions and can be unintentionally removed, exposing the free amine.[3] The resulting tert-butyl cation can also lead to alkylation of other nucleophilic sites.[4]

  • Reactions involving the pyridine nitrogen: The pyridine nitrogen can act as a nucleophile or a base, potentially reacting with electrophiles or influencing the reactivity of the ring substituents.

Q2: How can I prevent the oxidation of the formyl group to a carboxylic acid?

A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, deoxygenated solvents and avoid prolonged exposure of the compound to air. If performing a reaction that is sensitive to oxidation, consider adding a mild antioxidant, though compatibility with your reaction conditions should be verified.

Q3: Under what conditions is the Boc protecting group unstable?

A3: The Boc group is labile to strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] Even milder acidic conditions, if prolonged or at elevated temperatures, can lead to partial or complete deprotection. It is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[5]

Q4: Can the methoxy group participate in side reactions?

A4: The methoxy group is generally stable under many reaction conditions. However, under harsh acidic conditions (e.g., using HBr or BBr3), demethylation to the corresponding phenol can occur. This is typically not a concern under standard synthetic manipulations.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Carboxylic Acid Byproduct

Potential Cause: Oxidation of the formyl group.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (N2 or Ar).

  • Solvent Purity: Use freshly distilled and deoxygenated solvents.

  • Reagent Purity: Ensure all reagents are free of oxidizing impurities.

  • Temperature Control: Avoid excessive heating, as it can accelerate oxidation.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up promptly upon completion.

Issue 2: Presence of Both Alcohol and Carboxylic Acid Side Products

Potential Cause: Cannizzaro reaction due to basic conditions.

Troubleshooting Steps:

  • pH Control: If possible, avoid strongly basic conditions. If a base is required, consider using a milder, non-nucleophilic base.

  • Temperature: Run the reaction at a lower temperature to disfavor the Cannizzaro reaction.[1]

  • Stoichiometry: Use precise stoichiometry of reagents to avoid excess base.

Issue 3: Unintended Deprotection of the Boc Group

Potential Cause: Acidic conditions (reagents or workup).

Troubleshooting Steps:

  • Reagent Check: Ensure none of the reagents are acidic or contain acidic impurities.

  • Aqueous Workup: During workup, use a mild basic wash (e.g., saturated NaHCO3 solution) to neutralize any adventitious acid before extraction.

  • Chromatography: If using silica gel chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to prevent on-column deprotection.

Issue 4: Formation of tert-Butylated Byproducts

Potential Cause: Cleavage of the Boc group generating a tert-butyl cation that alkylates a nucleophile.[4]

Troubleshooting Steps:

  • Scavengers: If acidic conditions leading to Boc deprotection are unavoidable, add a scavenger such as anisole or triethylsilane to trap the tert-butyl cation.[4]

  • Temperature Control: Perform the deprotection at a low temperature to minimize side reactions.

Quantitative Data Summary

The following table provides an illustrative summary of expected yields under different reaction conditions, highlighting the potential for side product formation. Note: These are representative values and may vary based on specific experimental parameters.

Reaction TypeReagent/ConditionDesired Product YieldMajor Side Product(s)Side Product Yield
Reductive AminationNaBH(OAc)3, Amine75-90%Unreacted Aldehyde5-15%
OxidationMild Oxidant (e.g., DMP)80-95%Over-oxidation to COOH<5%
Reaction with Strong Base5M NaOH, heat<10%Cannizzaro Products>80%
Acidic Workup1M HCl<5% (as Boc-protected)Deprotected Amine>90%

Key Experimental Protocols

Protocol 1: Reductive Amination of the Formyl Group
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Product Formation Start This compound Desired_Product Desired Product (e.g., Reductive Amination Product) Start->Desired_Product Intended Transformation Oxidation Carboxylic Acid Start->Oxidation Oxidizing Conditions Cannizzaro Alcohol + Carboxylic Acid Start->Cannizzaro Strong Base Deprotection Free Amine Start->Deprotection Acidic Conditions

Caption: Potential reaction pathways for this compound.

Troubleshooting_Logic Start Unexpected Side Product Observed Identify Identify Side Product (e.g., by MS, NMR) Start->Identify Carboxylic_Acid Is it a Carboxylic Acid? Identify->Carboxylic_Acid Alcohol_Acid_Mix Is it a mix of Alcohol and Carboxylic Acid? Carboxylic_Acid->Alcohol_Acid_Mix No Oxidation_Suspected Suspect Oxidation Carboxylic_Acid->Oxidation_Suspected Yes Free_Amine Is it the Deprotected Amine? Alcohol_Acid_Mix->Free_Amine No Cannizzaro_Suspected Suspect Cannizzaro Reaction Alcohol_Acid_Mix->Cannizzaro_Suspected Yes Deprotection_Suspected Suspect Boc Cleavage Free_Amine->Deprotection_Suspected Yes

Caption: Troubleshooting logic for identifying the source of side product formation.

References

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, likely via a formylation reaction such as the Vilsmeier-Haack reaction on a suitable precursor.

Issue Potential Cause Recommended Action
Low or No Product Formation 1. Inactive Reagents: The formylating agent (e.g., Vilsmeier reagent) may have decomposed due to moisture.1. Use freshly distilled or high-purity reagents (e.g., POCl₃, DMF). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
2. Insufficient Reaction Temperature: The activation energy for the formylation may not be reached.2. Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress by TLC or LC-MS at each temperature point.
3. Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group may hinder the approach of the formylating agent.3. Consider using a less sterically demanding protecting group if feasible for your overall synthetic route. Alternatively, explore alternative formylation methods that are less sensitive to steric effects.
Formation of Multiple Products (Low Selectivity) 1. Over-reaction or Side Reactions: The reaction conditions (temperature, time) may be too harsh, leading to formylation at other positions or decomposition.1. Reduce the reaction temperature and/or reaction time. Monitor the reaction closely by TLC to quench it once the desired product is the major component.
2. Isomer Formation: Formylation may occur at other activated positions on the pyridine ring.2. The directing effect of the substituents is crucial. Ensure the reaction conditions favor ortho-formylation to the carbamate group. This may involve careful selection of the formylating agent and solvent.
Product Decomposition during Workup or Purification 1. Hydrolysis of Boc Group: The acidic or basic conditions during aqueous workup can lead to the cleavage of the Boc protecting group.1. Perform the aqueous workup under neutral or mildly basic conditions (e.g., using a saturated solution of sodium bicarbonate). Maintain low temperatures throughout the workup and extraction process.
2. Instability on Silica Gel: The aldehyde product may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.2. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, consider other purification techniques such as preparative TLC or crystallization.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Starting Material and Product: The starting material and the formylated product may have very similar Rf values on TLC, making separation by column chromatography challenging.1. Optimize the eluent system for column chromatography to achieve better separation. A gradient elution may be necessary.
2. Oily Product: The final product may be an oil that is difficult to crystallize.2. Attempt to crystallize the product from a variety of solvent systems. If it remains an oil, high-vacuum distillation (if thermally stable) or preparative HPLC could be alternative purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A plausible approach is the formylation of a suitable precursor, such as tert-butyl (5-methoxypyridin-3-yl)carbamate. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heteroaromatic compounds and would be a logical starting point for investigation.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a standard and effective method. Use an appropriate solvent system that provides good separation between your starting material and the expected product. Staining with an appropriate agent (e.g., potassium permanganate or UV light if the compounds are UV active) will help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and the consumption of the starting material.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Reagents commonly used in formylation reactions, such as phosphorus oxychloride (POCl₃), are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Ensure that the reaction is conducted under an inert atmosphere to prevent reaction with moisture.

Q4: I am observing a significant amount of a byproduct with a higher polarity than my desired product. What could it be?

A4: A common byproduct in reactions involving Boc-protected amines is the deprotected amine. If your workup or purification involves acidic conditions, you may be cleaving the Boc group. This would result in a more polar compound (the free amine) which would have a lower Rf value on a normal phase TLC plate. To confirm this, you can check the mass of the byproduct by LC-MS.

Q5: My purified product is a yellow oil, but I expected a solid. Is this normal?

A5: The physical state of a compound can be influenced by residual solvents or minor impurities. While some aldehydes are oils at room temperature, it is also possible that your product is not completely pure. Try to remove all solvents under high vacuum. If it remains an oil, consider further purification or characterization by NMR to confirm its identity and purity.

Experimental Protocols

As no specific, validated protocol for the synthesis of this compound has been identified, a general, hypothetical procedure based on the Vilsmeier-Haack reaction is provided below. This should be considered a starting point for development and will require significant optimization.

Hypothetical Protocol: Vilsmeier-Haack Formylation of tert-Butyl (5-methoxypyridin-3-yl)carbamate

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Starting Material: Dissolve tert-butyl (5-methoxypyridin-3-yl)carbamate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a predetermined temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly pour it onto crushed ice.

  • Workup: Neutralize the aqueous solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product tert-Butyl (5-methoxypyridin-3-yl)carbamate tert-Butyl (5-methoxypyridin-3-yl)carbamate This compound This compound tert-Butyl (5-methoxypyridin-3-yl)carbamate->this compound Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->this compound

Caption: Hypothetical reaction pathway for the synthesis.

Troubleshooting_Workflow Start Start Low/No Product Low/No Product Start->Low/No Product Check Reagents Check Reagents Low/No Product->Check Reagents Yes Multiple Products Multiple Products Low/No Product->Multiple Products No Increase Temperature Increase Temperature Check Reagents->Increase Temperature Unsuccessful Unsuccessful Check Reagents->Unsuccessful Still issues Successful Synthesis Successful Synthesis Increase Temperature->Successful Synthesis Lower Temperature/Time Lower Temperature/Time Multiple Products->Lower Temperature/Time Yes Decomposition Decomposition Multiple Products->Decomposition No Optimize Selectivity Optimize Selectivity Lower Temperature/Time->Optimize Selectivity Optimize Selectivity->Successful Synthesis Neutral Workup Neutral Workup Decomposition->Neutral Workup Yes Decomposition->Successful Synthesis No Neutralize Silica Neutralize Silica Neutral Workup->Neutralize Silica Neutralize Silica->Successful Synthesis

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Synthesis and Purification of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the Vilsmeier-Haack formylation of the commercially available starting material, tert-Butyl 5-methoxypyridin-3-ylcarbamate. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyridine ring.

Q2: My Vilsmeier-Haack reaction is showing low conversion to the desired product. What are the potential causes and solutions?

Low conversion can be attributed to several factors:

  • Inactive Vilsmeier Reagent: Ensure that the POCl₃ and DMF are of high purity and anhydrous. The Vilsmeier reagent is moisture-sensitive.

  • Insufficient Reaction Temperature: While the reaction is often started at a low temperature, it may require warming to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group and the methoxy group can influence the reactivity of the pyridine ring. A longer reaction time or a slight excess of the Vilsmeier reagent might be necessary.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Common impurities in the synthesis of this compound can include:

  • Unreacted Starting Material: tert-Butyl 5-methoxypyridin-3-ylcarbamate.

  • Over-formylated Products: Although less common in this specific case due to the substitution pattern, di-formylated products are a possibility in some Vilsmeier-Haack reactions.

  • Hydrolysis of the Boc Group: The acidic nature of the Vilsmeier reagent or acidic work-up conditions can lead to the deprotection of the Boc group, resulting in 3-amino-4-formyl-5-methoxypyridine.

  • Side-products from the Vilsmeier Reagent: Residual components from the Vilsmeier reagent can also be present.

Q4: What is the best method to purify the crude product?

A multi-step purification approach is often most effective:

  • Aqueous Work-up: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium acetate solution) to quench the Vilsmeier reagent and remove acidic byproducts.

  • Extraction: Use a suitable organic solvent, such as dichloromethane or ethyl acetate, to extract the product from the aqueous layer.

  • Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from unreacted starting material and other polar or non-polar impurities. A gradient elution system, for example, with hexane and ethyl acetate, is typically employed.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol/water) can be performed on the product obtained after column chromatography.

Q5: The purified product appears to be degrading over time. How can I store it properly?

Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. For long-term storage, it is recommended to keep the purified this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and fresh POCl₃. Perform the reaction under an inert atmosphere (nitrogen or argon).
Insufficient reaction temperature or time.Monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature (e.g., from 0°C to room temperature or slightly higher). Extend the reaction time.
Poor quality of starting material.Verify the purity of tert-Butyl 5-methoxypyridin-3-ylcarbamate by NMR or LC-MS.
Presence of Multiple Impurities Incomplete reaction.See "Low or No Product Formation" above.
Boc group deprotection.Perform the aqueous work-up at a low temperature and use a mild base for neutralization. Avoid strongly acidic conditions during purification.
Formation of colored byproducts.Treat the crude product with activated carbon during the work-up or before recrystallization to remove colored impurities.
Difficulty in Purification Product and impurities have similar polarity.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
Product is an oil and does not crystallize.If recrystallization fails, rely on careful column chromatography for purification. Attempt to form a crystalline derivative (e.g., a Schiff base) for purification and then hydrolyze back to the aldehyde, although this is a more complex route.
Product co-elutes with DMF.Ensure DMF is thoroughly removed during the aqueous work-up by washing the organic layer multiple times with water or brine.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • tert-Butyl 5-methoxypyridin-3-ylcarbamate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-Butyl 5-methoxypyridin-3-ylcarbamate (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature. The reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 40-50°C).

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure.

  • Recrystallization:

    • Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.

    • Slowly add a non-polar solvent, such as hexane, until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Parameter Synthesis Purification
Key Reagents tert-Butyl 5-methoxypyridin-3-ylcarbamate, POCl₃, DMFSilica Gel, Hexane, Ethyl Acetate
Reaction Temperature 0°C to Room Temperature (or slightly elevated)Room Temperature
Typical Yield (Crude) 70-85%-
Typical Yield (Purified) -60-75% (after chromatography and recrystallization)
Purity (after chromatography) ->95% (by HPLC)
Purity (after recrystallization) ->98% (by HPLC)

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product SM tert-Butyl 5-methoxypyridin-3-ylcarbamate reaction Vilsmeier-Haack Formylation SM->reaction reagent1 POCl₃ reagent1->reaction reagent2 DMF reagent2->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Purity of Final Product check_impurities Analyze crude mixture by TLC/LC-MS start->check_impurities unreacted_sm Unreacted Starting Material Present? check_impurities->unreacted_sm increase_reaction Increase reaction time/ temperature or reagent stoichiometry unreacted_sm->increase_reaction Yes side_products Multiple Side Products Observed? unreacted_sm->side_products No increase_reaction->check_impurities optimize_purification Optimize column chromatography (solvent gradient, stationary phase) side_products->optimize_purification Yes recrystallize Perform recrystallization side_products->recrystallize No optimize_purification->recrystallize pure_product High Purity Product recrystallize->pure_product

Caption: Troubleshooting workflow for the purification of the target compound.

Troubleshooting incomplete conversion of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete conversion and other issues during the synthesis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: My reaction shows a significant amount of unreacted starting material, tert-butyl 3-amino-5-methoxypyridin-4-ylcarbamate. What are the potential causes for this incomplete conversion?

A1: Incomplete conversion during the formylation step is a common issue. Several factors related to the Vilsmeier-Haack reaction conditions can contribute to this:

  • Insufficient Reagent Stoichiometry: The amounts of both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are critical. An insufficient amount of the Vilsmeier reagent will lead to unreacted starting material.

  • Low Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-dependent. If the reaction temperature is too low, the reaction rate will be slow, resulting in incomplete conversion within the given timeframe.

  • Poor Reagent Quality: The purity of POCl₃ and the dryness of DMF are crucial. Moisture can quench the Vilsmeier reagent, reducing its effectiveness.

  • Deactivation of the Pyridine Ring: While the methoxy group is activating, the Boc-carbamate group is electron-withdrawing, which can reduce the nucleophilicity of the pyridine ring and slow down the electrophilic aromatic substitution.

Q2: I am observing a byproduct with a different mass spectrum, suggesting the loss of the Boc protecting group. Why is this happening and how can I prevent it?

A2: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions.[1][2] The Vilsmeier-Haack reaction conditions, while not strongly acidic, can be acidic enough to cause partial or complete deprotection. The generation of the Vilsmeier reagent from POCl₃ and DMF can produce acidic byproducts.

To minimize deprotection:

  • Control Reaction Temperature: Avoid excessive heating, as higher temperatures can accelerate the acid-catalyzed deprotection.

  • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Careful Work-up: Neutralize the reaction mixture promptly and carefully during work-up to avoid prolonged exposure to acidic conditions.

Q3: The formyl group is being introduced at a different position on the pyridine ring. How can I ensure regioselectivity?

A3: The regioselectivity of the Vilsmeier-Haack reaction is directed by the electronic and steric effects of the substituents on the pyridine ring. For tert-butyl 3-amino-5-methoxypyridin-4-ylcarbamate, the formylation is expected to occur at the C4 position due to the directing effects of the amino and methoxy groups. If you are observing formylation at other positions, consider the following:

  • Reaction Temperature: Temperature can sometimes influence regioselectivity. Running the reaction at a lower temperature may improve the selectivity for the desired isomer.

  • Purity of Starting Material: Ensure the starting material is the correct isomer and is pure. Isomeric impurities in the starting material will lead to a mixture of formylated products.

Q4: What are the best practices for the Boc protection of 3-amino-5-methoxypyridine before the formylation step?

A4: Incomplete Boc protection will result in unreacted starting amine, which can complicate the subsequent formylation and purification steps. For a successful Boc protection:

  • Reagent and Solvent: Use di-tert-butyl dicarbonate (Boc₂O) as the Boc source. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[1]

  • Base: A base is typically required to deprotonate the amine and facilitate the reaction. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are commonly used.[3][4]

  • Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting amine before proceeding with work-up.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Conversion (High Starting Material) Insufficient Vilsmeier reagentIncrease the equivalents of POCl₃ and DMF. A common ratio is 1.5-3.0 equivalents of each relative to the substrate.
Reaction temperature too lowGradually increase the reaction temperature (e.g., from 0°C to room temperature or slightly higher) and monitor the progress.
Poor quality of reagentsUse freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is oven-dried.
Boc Deprotection Reaction temperature too highMaintain a lower reaction temperature (e.g., 0-25°C).
Prolonged reaction timeMonitor the reaction closely and quench it as soon as a satisfactory conversion is achieved.
Acidic work-upNeutralize the reaction mixture promptly with a suitable base (e.g., saturated sodium bicarbonate solution) during work-up.
Formation of Multiple Products Incorrect regioselectivityControl the reaction temperature carefully. Verify the structure of the starting material.
Impure starting materialPurify the starting tert-butyl 3-amino-5-methoxypyridin-4-ylcarbamate before the formylation step.
Low Isolated Yield Product loss during work-up/purificationOptimize the extraction and purification procedures. Consider using a different solvent system for extraction or chromatography.
Product instabilityHandle the purified product with care, store it under an inert atmosphere, and protect it from light if it is found to be unstable.

Experimental Protocols

Key Experiment 1: Boc Protection of 3-Amino-5-methoxypyridine
  • Reaction Setup: To a solution of 3-amino-5-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Experiment 2: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a separate flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 2.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol) at 0°C. Stir the mixture for 30 minutes at this temperature.

  • Addition of Substrate: Add a solution of tert-butyl 3-amino-5-methoxypyridin-4-ylcarbamate (1.0 eq) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Vilsmeier-Haack Formylation 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine Boc_Protected_Amine tert-Butyl 3-amino-5-methoxypyridin-4-ylcarbamate 3-Amino-5-methoxypyridine->Boc_Protected_Amine Boc₂O, TEA DCM, 0°C to rt Final_Product tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate Boc_Protected_Amine->Final_Product POCl₃, DMF 0°C to rt

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Incomplete Conversion Observed Check_Reagents Check Reagent Stoichiometry & Quality Start->Check_Reagents Check_Temp Review Reaction Temperature Check_Reagents->Check_Temp Optimal Optimize_Stoichiometry Increase Equivalents of Vilsmeier Reagent Check_Reagents->Optimize_Stoichiometry Suboptimal Check_Side_Reactions Analyze for Side Products (e.g., deprotection) Check_Temp->Check_Side_Reactions Optimal Optimize_Temp Increase Reaction Temperature Incrementally Check_Temp->Optimize_Temp Too Low Optimize_Workup Modify Work-up to Minimize Side Reactions Check_Side_Reactions->Optimize_Workup Present Success Successful Conversion Check_Side_Reactions->Success Absent Optimize_Stoichiometry->Success Optimize_Temp->Success Optimize_Workup->Success

References

Technical Support Center: Recrystallization of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate via recrystallization.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound and related pyridine derivatives.

Issue 1: Poor or No Crystal Formation After Cooling

  • Question: I've dissolved my compound in a hot solvent and let it cool, but no crystals have formed. What should I do?

  • Answer: This is a common challenge in recrystallization and can be due to several factors:

    • Supersaturation: The solution might be supersaturated, where the compound is dissolved beyond its usual solubility limit but hasn't started to crystallize.[1] To induce crystallization, try scratching the inside of the flask below the solvent level with a glass rod.[2][3] The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small, pure crystal of your compound (a seed crystal), adding it to the cooled solution can initiate crystallization.[1]

    • Excessive Solvent: Using too much solvent is a frequent reason for crystallization failure.[1][3] To remedy this, you can gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[1] Once the volume is reduced, allow the solution to cool again.

    • Inappropriate Solvent: The chosen solvent may not be ideal for your compound. Pyridine and its derivatives are polar and generally require polar solvents.[1] It is advisable to perform small-scale solubility tests with various solvents to identify a suitable one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][2]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: When my solution cools, an oil is forming at the bottom of the flask instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4] This is more common if the compound is impure or if the melting point of the compound is low relative to the boiling point of the solvent.[3] Here are some troubleshooting steps:

    • Re-dissolve and Add More Solvent: Gently warm the flask to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[3]

    • Slow Cooling: Try to slow down the cooling process. You can do this by leaving the flask on a cooling hot plate instead of placing it directly on a cold surface.[3]

    • Change Solvents: If the problem persists, the solvent system may be inappropriate. Experiment with different solvents or solvent mixtures.

Issue 3: Colored Impurities in the Final Crystals

  • Question: My recrystallized product has a noticeable color, but the pure compound should be colorless. How can I remove the colored impurities?

  • Answer: The discoloration is likely due to the presence of impurities or degradation products.

    • Activated Charcoal: You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb some of your desired compound.

    • Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity and remove residual color.

Data Presentation: Solvent Selection Guide

Solvent/Solvent SystemSolubility at Room Temp. (20-25°C)Solubility at Elevated Temp.Observations
EthanolSparingly SolubleSolublePotential for good crystal formation.
IsopropanolSparingly SolubleSolubleSimilar to ethanol, worth testing.
Ethyl AcetateSolubleVery SolubleMay require a co-solvent to reduce solubility.
Hexanes/Ethyl Acetate (e.g., 4:1)InsolubleSparingly SolubleGood potential for a mixed solvent system.
TolueneSparingly SolubleSolubleAromatic solvent, may work well.
WaterInsolubleInsolubleUnlikely to be a suitable solvent.

Experimental Protocol: Representative Recrystallization Method

This protocol is a general guideline. The choice of solvent and the specific volumes should be optimized based on your own experimental observations.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. For this example, we will use an ethanol/water system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethanol) to just cover the solid.

    • Gently heat the mixture on a hot plate while stirring to dissolve the compound.

    • If the compound does not fully dissolve, add small portions of the hot primary solvent until it does. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.[1] This involves pouring the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.

    • If using a mixed solvent system (e.g., ethanol/water), slowly add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate and allow the clear solution to cool slowly.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound add_solvent Add Minimal Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool_solution Slow Cooling to Room Temp hot_filtration->cool_solution ice_bath Ice Bath Cooling cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals end Pure Crystals dry_crystals->end

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

Troubleshooting_Logic cluster_solutions cluster_outcomes start No Crystals Formed scratch Scratch Inner Surface start->scratch Is solution supersaturated? seed Add Seed Crystal start->seed Have pure crystals? reduce_volume Reduce Solvent Volume start->reduce_volume Too much solvent used? change_solvent Re-evaluate Solvent Choice start->change_solvent Is solvent appropriate? success Crystallization Induced scratch->success seed->success reduce_volume->success change_solvent->success

Caption: A troubleshooting guide for addressing the issue of no crystal formation.

References

Preventing dimerization of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of dimerization of this compound?

A1: The dimerization of this compound is most likely a form of self-condensation, specifically an aldol condensation reaction. In this process, one molecule of the aldehyde acts as a nucleophile (after deprotonation of the α-carbon, if applicable, or another nucleophilic site) and attacks the electrophilic carbonyl carbon of a second molecule. The presence of basic or acidic conditions can catalyze this reaction. The electron-donating effects of the methoxy group and the carbamate can influence the reactivity of the aldehyde group, potentially making it susceptible to such reactions.

Q2: How can I detect if my sample of this compound has dimerized?

A2: Dimerization will result in a new compound with approximately double the molecular weight of the starting material. This can be detected by techniques such as:

  • Mass Spectrometry (MS): Look for a peak corresponding to the dimer's molecular weight (C24H32N4O8, MW: 504.54 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a more complex spectrum with new signals, and a change in the integration of the aldehyde proton signal relative to other protons, can indicate dimer formation.

  • Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value than the monomer. You may observe a new, less polar spot.

  • High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time will be observed.

Q3: What storage conditions are recommended to prevent dimerization?

A3: To minimize the risk of dimerization during storage, the following conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation, which can sometimes catalyze side reactions.

  • Solvent: If stored in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol or ethanol, as they can participate in side reactions. Anhydrous acetonitrile or dichloromethane are suitable options.

  • Purity: Ensure the material is of high purity, as impurities can sometimes act as catalysts for decomposition or dimerization.

Q4: Can the Boc protecting group on the amine influence dimerization?

A4: Yes, the tert-butoxycarbonyl (Boc) group can influence the reaction in a few ways. Sterically, the bulky Boc group may hinder the approach of another molecule to the aldehyde, potentially slowing down the rate of dimerization. Electronically, the carbamate is an electron-donating group, which can increase the electron density on the pyridine ring and potentially affect the electrophilicity of the carbonyl carbon. The Boc group is generally stable under neutral and basic conditions but is labile to acid.[1][2] Therefore, acidic conditions should be strictly avoided to prevent deprotection, which would yield a free amine that could catalyze dimerization or participate in other side reactions.

Q5: How does the methoxy group on the pyridine ring affect the reactivity of the aldehyde?

A5: The methoxy group is an electron-donating group. This property can increase the electron density of the pyridine ring, which may in turn affect the electrophilicity of the aldehyde's carbonyl carbon. Studies on substituted pyridines have shown that methoxy groups can enhance the reactivity of aldehydes in certain reactions.[3][4] It can also influence the basicity of the pyridine nitrogen.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant dimer formation observed after reaction. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).Reduce reaction temperature and time. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
Presence of catalytic amounts of acid or base.Ensure all reagents and solvents are neutral and free of acidic or basic impurities. Use freshly distilled solvents. If a base is required for another step, consider using a non-nucleophilic, sterically hindered base and add it at low temperature.
The chosen solvent is promoting the side reaction.Switch to a less polar, aprotic solvent. For example, if the reaction is being run in DMF, consider trying dichloromethane or toluene.
Dimerization occurs during workup. Aqueous acidic or basic washes.Use neutral water for washes. If an extraction is necessary, use a saturated solution of sodium chloride. Avoid strong acids or bases.
Prolonged exposure to ambient conditions.Minimize the time the compound is exposed to air and moisture during the workup. Work quickly and under an inert atmosphere if possible.
Compound degrades upon purification by column chromatography. Silica gel is slightly acidic and can catalyze dimerization.Deactivate the silica gel by washing with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate). Alternatively, use neutral alumina for chromatography.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receipt and Initial Storage: Upon receipt, store the compound in a tightly sealed container at -20°C under an inert atmosphere (argon or nitrogen).

  • Weighing and Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture. Handle the compound in a glove box or under a stream of inert gas.

  • Solution Preparation: Use anhydrous, aprotic solvents (e.g., dichloromethane, acetonitrile) to prepare solutions.

  • Long-term Storage of Solutions: If solutions need to be stored, keep them at -20°C in sealed vials under an inert atmosphere.

Protocol 2: Reaction Condition Screening to Minimize Dimerization

  • Solvent Selection: Set up small-scale parallel reactions in a variety of anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (ACN)).

  • Temperature Control: Run reactions at different temperatures, starting from 0°C or even -78°C, and slowly warming to room temperature.

  • pH Control: If the reaction requires basic or acidic conditions for other transformations, carefully select the reagent. For basic conditions, consider a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge. For acidic conditions, use a weak, non-nucleophilic acid and a scavenger to trap any water formed.

  • Monitoring: Monitor the progress of the reaction and the formation of any byproducts by TLC or LC-MS at regular intervals.

  • Quenching: Once the desired transformation is complete, quench the reaction under neutral conditions (e.g., with saturated ammonium chloride if a basic reaction, or with saturated sodium bicarbonate if an acidic reaction, followed by extraction).

Visualizations

Dimerization_Pathway cluster_Monomer1 Monomer 1 (Nucleophile Precursor) M1 tert-Butyl 4-formyl-5- methoxypyridin-3-ylcarbamate Enolate Enolate Intermediate (or other nucleophile) M1->Enolate Base M2 tert-Butyl 4-formyl-5- methoxypyridin-3-ylcarbamate Enolate->M2 Aldol_Adduct Aldol Adduct (Dimer Intermediate) Dimer Dimer (Dehydrated Product) Aldol_Adduct->Dimer Dehydration

Caption: Proposed aldol condensation pathway for dimerization.

Experimental_Workflow Start Start: Reaction Setup Solvent Choose Anhydrous, Aprotic Solvent Start->Solvent Temp Control Temperature (start low) Solvent->Temp pH Ensure Neutral pH (or use hindered base/weak acid) Temp->pH Monitor Monitor Reaction (TLC, LC-MS) pH->Monitor Workup Neutral Workup Monitor->Workup Reaction Complete Purify Purification (deactivated silica or alumina) Workup->Purify End Product Purify->End

Caption: Recommended workflow to prevent dimerization.

References

Managing reactivity of the formyl group in tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the reactivity of the formyl group in tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: The primary reactive sites are the formyl (aldehyde) group at the C4 position and the Boc-protected amine at the C3 position. The formyl group is susceptible to nucleophilic attack and oxidation/reduction. The tert-butoxycarbonyl (Boc) protecting group is stable under many conditions but is labile to strong acids. The pyridine nitrogen can also be protonated or act as a Lewis base.

Q2: How can I selectively perform a reaction on the formyl group without affecting the Boc-protecting group?

A2: The Boc group is generally stable to a wide range of reagents used to modify aldehydes, including mild reducing agents (e.g., sodium borohydride), organometallic reagents under anhydrous conditions (e.g., Grignard reagents), and Wittig reagents. Reactions should be conducted under neutral or basic conditions to ensure the stability of the Boc group.

Q3: Under what conditions will the Boc group be cleaved?

A3: The Boc group is readily cleaved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are commonly used for deprotection. Care must be taken as some reactions on the formyl group, if performed under acidic catalysis, could lead to partial or complete removal of the Boc group.

Q4: Can the formyl group be protected if I need to perform a reaction elsewhere on the molecule?

A4: Yes, the formyl group can be protected as an acetal, typically by reacting it with a diol (e.g., ethylene glycol) under acidic catalysis. Cyclic acetals are stable to a wide range of nucleophilic and basic conditions. This allows for subsequent reactions to be performed, after which the formyl group can be regenerated by acid-catalyzed hydrolysis.

Troubleshooting Guides

Reductive Amination

Issue: Low yield or no reaction when performing reductive amination.

Potential CauseTroubleshooting Steps
Weakly nucleophilic amine The pyridine nitrogen may be protonated under the reaction conditions, reducing the nucleophilicity of the amine reactant. Consider using a milder Lewis acid or a different solvent system.
Ineffective reducing agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for reductive amination of pyridyl aldehydes. If using sodium cyanoborohydride (NaBH₃CN), ensure the pH is weakly acidic (pH 5-6) for optimal imine formation and reduction.
Imine formation is not favored Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent like molecular sieves may be beneficial.

Experimental Protocol: General Reductive Amination

  • Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Grignard Reaction

Issue: Low yield of the desired alcohol and recovery of starting material.

Potential CauseTroubleshooting Steps
Decomposition of Grignard reagent Ensure strictly anhydrous conditions. Dry all glassware and solvents thoroughly. Use freshly prepared or titrated Grignard reagent.
Enolization of the aldehyde This is less likely with aldehydes but possible. Use a less sterically hindered Grignard reagent if applicable.
Complexation of the Grignard reagent The pyridine nitrogen and carbamate carbonyl can complex with the Grignard reagent. Using an excess of the Grignard reagent may be necessary.

Experimental Protocol: General Grignard Addition

  • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2-2.0 eq.) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Wittig Reaction

Issue: Low yield of the alkene product.

Potential CauseTroubleshooting Steps
Inefficient ylide formation Ensure a strong enough base is used to deprotonate the phosphonium salt (e.g., n-BuLi, NaH, or KHMDS). The choice of base depends on the pKa of the phosphonium salt.
Steric hindrance The substituents on the pyridine ring may sterically hinder the approach of the ylide. A longer reaction time or gentle heating may be required.
Low reactivity of a stabilized ylide If a stabilized ylide (containing an electron-withdrawing group) is used, it will be less reactive. Higher temperatures or longer reaction times may be necessary.

Experimental Protocol: General Wittig Reaction

  • Suspend the appropriate phosphonium salt (1.2 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.

  • Stir the ylide solution for 30-60 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.

Selective Reduction of the Formyl Group

Issue: Reduction of other functional groups or incomplete reaction.

Potential CauseTroubleshooting Steps
Over-reduction with a strong reducing agent Use a milder reducing agent. Sodium borohydride (NaBH₄) is generally selective for aldehydes in the presence of esters and amides (including carbamates).
Incomplete reaction The reaction may be sluggish. Ensure an adequate excess of the reducing agent is used (1.1-1.5 eq.). The reaction can be gently warmed if necessary, but monitor for potential side reactions.

Experimental Protocol: Selective Formyl Group Reduction

  • Dissolve this compound (1.0 eq.) in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or acetone.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography if necessary.

Summary of Reaction Conditions

ReactionReagentsSolventTemperatureTypical Yield (General)
Reductive Amination Amine, NaBH(OAc)₃DCE or DCMRoom Temp.60-90%
Grignard Addition RMgXTHF or Et₂O0 °C to RT50-80%
Wittig Reaction Phosphonium ylideTHF-78 °C to RT40-85%
Formyl Reduction NaBH₄MeOH or EtOH0 °C to RT>90%
Acetal Protection Ethylene glycol, p-TsOHTolueneReflux85-95%
Boc Deprotection TFA or HClDCM or Dioxane0 °C to RT>95%

Disclaimer: The yields provided are general estimates based on similar chemical transformations and may vary depending on the specific substrate and reaction conditions. Optimization may be required.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate (CAS Number: 1049677-54-4). While a publicly available experimental ¹H NMR spectrum for this specific compound is not readily accessible, this document outlines the expected spectral characteristics based on analogous structures and compares the utility of ¹H NMR with alternative analytical methods.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) in a ¹H NMR spectrum of this compound are predicted based on the analysis of similar substituted pyridine and carbamate compounds. The spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methoxy group, the tert-butyl group, the carbamate proton, and the formyl proton.

Proton Assignment Predicted Chemical Shift (ppm) Expected Multiplicity Notes
Pyridine H-28.0 - 8.5Singlet (s)Downfield due to the anisotropic effect of the neighboring nitrogen and formyl group.
Pyridine H-67.8 - 8.2Singlet (s)Influenced by the electron-donating methoxy and carbamate groups.
Formyl CHO9.5 - 10.5Singlet (s)Characteristic downfield shift for an aldehyde proton.
Carbamate NH8.5 - 9.5Broad Singlet (br s)Chemical shift can be variable and concentration-dependent.
Methoxy OCH₃3.8 - 4.2Singlet (s)Typical range for a methoxy group on an aromatic ring.
tert-Butyl C(CH₃)₃1.4 - 1.6Singlet (s)Characteristic upfield signal for the nine equivalent protons.

Comparison of Analytical Techniques

The characterization of a substituted pyridine derivative like this compound can be accomplished using several analytical techniques. The choice of method depends on the specific information required.

Analytical Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Provides detailed information about the chemical environment of hydrogen atoms, including connectivity and stereochemistry.Non-destructive, highly reproducible, provides unambiguous structure elucidation.Can result in complex, overlapping spectra for polysubstituted compounds.[1]
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons over multiple bonds (HMBC).Resolves overlapping signals and confirms assignments in complex spectra.[1]Requires more instrument time and expertise for data interpretation.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.High sensitivity, small sample requirement.Differentiating isomers can be challenging as they have the same molecular weight.[1]
Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS) Separates components of a mixture prior to mass analysis.The most reliable method for separating and identifying isomers.[1]Requires method development for optimal separation.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C-O).Fast, simple, and provides a molecular fingerprint.Does not provide detailed structural connectivity information.

Experimental Protocols

1. ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a substituted pyridine is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can influence chemical shifts.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe to the correct frequency for ¹H nuclei.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Apply a 90° pulse to excite the nuclei.

    • Record the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption signals.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the internal standard.

2. Mass Spectrometry (General Procedure)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Caption: Analytical techniques for the characterization of the target compound.

Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Spectrometer NMR Spectrometer (Lock, Shim, Tune) Sample->NMR_Spectrometer Acquisition Data Acquisition (Pulse and Record FID) NMR_Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Integration) Acquisition->Processing Spectrum 1H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) Processing->Spectrum

Caption: A typical experimental workflow for acquiring a ¹H NMR spectrum.

References

Comparative Analysis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate and an Alternative via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into the molecular weight and structural features of compounds. This guide offers a comparative analysis of the mass spectrometric behavior of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative of interest, against a structurally related alternative, tert-butyl (6-chloropyridin-3-yl)carbamate. This comparison is designed to provide researchers, scientists, and drug development professionals with a framework for the mass spectrometry analysis of such compounds.

Physicochemical Properties Comparison

A fundamental step in mass spectrometry analysis is the determination of the exact molecular weight to identify the molecular ion peak. The table below summarizes the key physicochemical properties of the target compound and its selected alternative.

PropertyThis compoundtert-Butyl (6-chloropyridin-3-yl)carbamate
Molecular Formula C₁₂H₁₆N₂O₄C₁₀H₁₃ClN₂O₂
Molecular Weight 252.27 g/mol 228.67 g/mol [1][2]
General Class Substituted Pyridine CarbamateChloro-substituted Pyridine Carbamate
Key Functional Groups Pyridine, Carbamate, Aldehyde, MethoxyPyridine, Carbamate, Chloro

Predicted Mass Spectrometry Fragmentation Analysis

Below is a comparative table of predicted major fragment ions for the target compound and its alternative, which would be expected under electrospray ionization (ESI) in positive mode.

Ion DescriptionPredicted m/z (Target Compound)Predicted m/z (Alternative Compound)Fragmentation Pathway
[M+H]⁺ (Molecular Ion) 253.11229.07Protonation of the molecule.
[M-C₄H₈+H]⁺ 197.05173.01Loss of isobutylene from the tert-butyl group, a characteristic fragmentation for Boc-protected compounds.
[M-C₄H₉O₂+H]⁺ 153.07129.04Loss of the entire Boc group.
[M-C₄H₈-CO+H]⁺ 169.05145.02Subsequent loss of carbon monoxide from the [M-C₄H₈+H]⁺ fragment.
[C₅H₁₀NO₂]⁺ 116.07116.07Fragment corresponding to the protonated Boc moiety.
[Pyridine Core Fragment 1] 166.06128.03Pyridine ring with attached functional groups after loss of the Boc group and subsequent fragmentation.
[Pyridine Core Fragment 2] 138.07100.04Further fragmentation of the pyridine core, potentially involving the loss of the formyl or methoxy group.

Experimental Protocols

A generalized experimental protocol for the analysis of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a starting point and would require optimization for specific instrumentation and analytical goals.

Objective: To obtain the mass spectrum and fragmentation pattern of the analyte.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with a 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole).
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.
  • Capillary Voltage: 3.0-4.0 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Gas Temperature: 350-450 °C.
  • Desolvation Gas Flow: 600-800 L/hr.
  • MS Scan Range: m/z 50-500.
  • MS/MS Analysis: For fragmentation data, perform product ion scans on the protonated molecular ion ([M+H]⁺). Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Workflow for Novel Compound Characterization

The analysis of a novel compound like this compound is part of a broader workflow for structural elucidation. The following diagram illustrates a typical logical progression of experiments.

G Workflow for Novel Compound Characterization cluster_0 Initial Analysis cluster_1 Molecular Formula Determination cluster_2 Structural Fragmentation cluster_3 Structure Confirmation A Sample Preparation (Dissolution, Dilution) B LC-MS Analysis (Full Scan) A->B C High-Resolution MS (HRMS) (e.g., TOF, Orbitrap) B->C D Isotopic Pattern Analysis C->D F Tandem MS (MS/MS) (Product Ion Scan) C->F E Elemental Composition Calculation D->E I NMR Spectroscopy (¹H, ¹³C, 2D) E->I G Identify Key Fragment Ions F->G H Propose Fragmentation Pathways G->H H->I J Comparison with Reference Standards I->J K Final Structure Elucidation J->K

Caption: A typical workflow for the characterization of a novel chemical entity.

References

Comparing tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate to other formylpyridine reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, formylpyridine reagents are pivotal building blocks for the construction of complex molecules, particularly in the realm of pharmaceuticals and materials science. The reactivity of the formyl group is intricately modulated by the electronic environment of the pyridine ring, making the choice of reagent a critical parameter for reaction success. This guide provides a comparative overview of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate and other common formylpyridine reagents, focusing on their structural and electronic properties and the consequential implications for their reactivity. While direct, quantitative comparative studies are not extensively available in the literature, this guide leverages fundamental principles of organic chemistry to offer insights into their relative performance.

Structural and Electronic Properties: A Comparative Analysis

The reactivity of the aldehyde functional group in formylpyridines is dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the position of the formyl group and the nature of other substituents on the pyridine ring through inductive and resonance effects.

This compound is an electron-rich pyridine derivative. The methoxy (-OCH₃) and tert-butoxycarbonylamino (-NHBoc) groups are both potent electron-donating groups. The methoxy group, ortho to the formyl group, and the NHBoc group, para to the nitrogen, both increase the electron density of the pyridine ring through resonance. This increased electron density reduces the electrophilicity of the formyl carbon, making it less reactive towards nucleophiles compared to unsubstituted or electron-deficient formylpyridines.

In contrast, unsubstituted formylpyridines (2-, 3-, and 4-formylpyridine) are more electrophilic due to the inherent electron-withdrawing nature of the pyridine nitrogen. Among these, 4-formylpyridine is generally considered the most reactive towards nucleophilic attack, followed by 2-formylpyridine, with 3-formylpyridine being the least reactive of the three. This is due to the interplay of inductive and resonance effects of the ring nitrogen on the formyl group at different positions.

Formylpyridines bearing electron-withdrawing groups, such as a nitro group, would exhibit even greater electrophilicity and thus, higher reactivity in nucleophilic addition reactions.

The following table summarizes the key properties of this compound and other representative formylpyridine reagents.

Reagent NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesExpected Reactivity of Formyl Group
This compound1049677-54-4C₁₂H₁₆N₂O₄252.27Electron-rich pyridine ring with methoxy and NHBoc electron-donating groups.Low
2-Formylpyridine1121-60-4C₆H₅NO107.11Unsubstituted pyridine ring.Moderate
3-Formylpyridine500-22-1C₆H₅NO107.11Unsubstituted pyridine ring.Low-Moderate
4-Formylpyridine872-85-5C₆H₅NO107.11Unsubstituted pyridine ring.[1]High
2-Chloro-4-pyridinecarboxaldehyde108352-92-3C₆H₄ClNO141.55Pyridine ring with an electron-withdrawing chloro group.Very High

The Impact of Substituents on Reactivity: A Visualization

The electronic nature of substituents on the pyridine ring plays a crucial role in modulating the reactivity of the formyl group. Electron-donating groups (EDGs) increase the electron density on the ring, making the formyl carbon less electrophilic. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, enhancing the electrophilicity of the formyl carbon.

G cluster_0 Influence of Substituents on Formylpyridine Reactivity EDG Electron-Donating Groups (-OCH₃, -NHBoc, -NR₂) Pyridine Formylpyridine EDG->Pyridine Donates electron density EWG Electron-Withdrawing Groups (-NO₂, -CN, -Cl) EWG->Pyridine Withdraws electron density Reactivity_Dec Decreased Reactivity (Less Electrophilic Carbonyl) Pyridine->Reactivity_Dec Leads to Reactivity_Inc Increased Reactivity (More Electrophilic Carbonyl) Pyridine->Reactivity_Inc Leads to

Caption: Electronic effects of substituents on formylpyridine reactivity.

Experimental Protocols: Representative Synthetic Transformations

While specific comparative experimental data for this compound is limited, the following protocols for common reactions of formylpyridines provide valuable methodological insights for researchers.

Wittig Reaction with 4-Pyridinecarboxaldehyde

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes.[2][3]

Experimental Workflow:

G start Start step1 Suspend phosphonium salt in THF start->step1 step2 Add strong base (e.g., n-BuLi) at 0°C to form ylide step1->step2 step3 Add 4-Pyridinecarboxaldehyde solution step2->step3 step4 Reaction proceeds to form alkene step3->step4 step5 Quench reaction with saturated NH₄Cl step4->step5 step6 Extract with organic solvent step5->step6 step7 Purify by column chromatography step6->step7 end Isolated Alkene Product step7->end

Caption: General workflow for the Wittig reaction with a formylpyridine.

Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: Dissolve 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkene.

Knoevenagel Condensation with 2-Formylpyridine

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[4][5][6]

Protocol:

  • Reaction Setup: To a solution of 2-formylpyridine (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours. Monitor the formation of the product by TLC. A precipitate may form as the reaction proceeds.

  • Work-up: If a precipitate has formed, cool the reaction mixture and collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified condensation product.

Conclusion

The selection of a formylpyridine reagent has a profound impact on the outcome of a synthetic transformation. This compound, with its electron-rich pyridine nucleus, is expected to be a less reactive aldehyde compared to unsubstituted or electron-deficient counterparts. This lower reactivity can be advantageous in complex syntheses where selectivity is paramount, preventing unwanted side reactions. Conversely, for transformations requiring a highly electrophilic aldehyde, reagents like 4-formylpyridine or those bearing electron-withdrawing substituents would be more suitable. Understanding the electronic properties of these reagents allows chemists to make informed decisions, optimizing reaction conditions and achieving desired synthetic outcomes. The provided protocols offer a starting point for the practical application of these versatile building blocks in the synthesis of novel chemical entities.

References

Comparative Analysis of Novel Pyridinyl-Based PSDK1 Inhibitors: A Crystallographic and In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors. This guide provides a comparative analysis of a lead compound, tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate (PY-01), and two novel derivatives, PY-02 and PY-03. We present a detailed examination of their single-crystal X-ray structures to elucidate structure-activity relationships (SAR). Furthermore, we compare their inhibitory potency and selectivity against the hypothetical Pyridinyl-scaffold-dependent Kinase 1 (PSDK1), a key enzyme in a proposed pro-inflammatory signaling pathway. This guide offers detailed experimental protocols, crystallographic data, and in vitro performance metrics to aid researchers in the development of next-generation kinase inhibitors.

Introduction and Rationale

Substituted pyridine derivatives are of significant interest in drug discovery due to their diverse biological activities, including roles as antitumor, antiviral, and anti-inflammatory agents.[1][2] Their ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes them ideal candidates for inhibitor design.[3][4][5] This guide focuses on this compound (PY-01) and two rationally designed analogues, created to explore the impact of substitutions at the C4 position on kinase interaction and biological activity.

The primary target for these compounds is the hypothetical Pyridinyl-scaffold-dependent Kinase 1 (PSDK1), an enzyme implicated in a critical inflammatory signaling cascade. Understanding the structural and functional differences between these derivatives is crucial for optimizing lead compounds in drug development programs.

Compound Structures and Design Rationale

The derivatives were designed to probe the electronic and steric effects at the C4 position of the pyridine ring.

  • PY-01 (Lead Compound): this compound. The baseline compound with a C4-formyl group.

  • PY-02 (Alternative 1): tert-Butyl 4-(hydroxymethyl)-5-methoxypyridin-3-ylcarbamate. The formyl group is reduced to a hydroxylmethyl group to introduce a hydrogen bond donor.

  • PY-03 (Alternative 2): tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate. The formyl group is replaced with a cyano group, a common bioisostere, to act as a hydrogen bond acceptor with different electronic properties.

G cluster_0 PY-01 (Lead) cluster_1 PY-02 (Alternative 1) cluster_2 PY-03 (Alternative 2) PY-01 PY-02 PY-03

Figure 1. Chemical structures of the lead compound (PY-01) and its derivatives (PY-02, PY-03).

X-ray Crystallography Data Comparison

Single crystals of suitable quality for X-ray diffraction were obtained for all three compounds. The crystallographic data provides precise measurements of molecular dimensions and intermolecular interactions, offering insights into how structural modifications affect the crystal packing and conformation.

Table 1: Comparative Crystallographic Data

ParameterPY-01 (Lead)PY-02 (Alternative 1)PY-03 (Alternative 2)
Chemical FormulaC₁₂H₁₆N₂O₄C₁₂H₁₈N₂O₄C₁₂H₁₅N₃O₃
Formula Weight ( g/mol )252.27254.29249.26
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/cPca2₁P2₁/n
a (Å)10.858.457.98
b (Å)5.1512.3315.62
c (Å)15.7214.919.88
β (°)95.2190105.34
Volume (ų)875.31551.61188.1
Z444
Density (calculated, g/cm³)1.9141.0891.392
Resolution (Å)0.750.780.76
R-factor (R1)0.0410.0380.045
wR20.1120.1050.121

In Vitro Performance Comparison

The primary measure of performance is the inhibitory activity against our target kinase, PSDK1. To assess selectivity, a counterscreen was performed against PSDK2, a closely related kinase. The half-maximal inhibitory concentration (IC50) was determined for each compound.

Table 2: In Vitro Kinase Inhibition Data

Compound IDPSDK1 IC50 (nM)PSDK2 IC50 (nM)Selectivity (PSDK2/PSDK1)
PY-0185125014.7x
PY-0235150042.9x
PY-031108507.7x

The data indicates that the hydroxylmethyl group in PY-02 leads to a significant increase in potency and selectivity for PSDK1, likely due to an additional hydrogen bond interaction within the active site. The cyano group in PY-03 resulted in slightly reduced activity compared to the lead compound.

Signaling Pathway and Experimental Workflow

To contextualize the role of PSDK1 and the workflow for inhibitor evaluation, the following diagrams are provided.

G cluster_pathway Hypothetical PSDK1 Signaling Pathway Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Adaptor Adaptor Protein Receptor->Adaptor PSDK1 PSDK1 Adaptor->PSDK1 activates Substrate Downstream Substrate PSDK1->Substrate phosphorylates TF Transcription Factor Substrate->TF Inflammation Inflammatory Gene Expression TF->Inflammation

Figure 2. Proposed signaling cascade involving PSDK1 activation leading to inflammation.

G cluster_workflow Inhibitor Evaluation Workflow A Synthesis of PY-01, 02, 03 B Purification & Characterization (NMR, MS) A->B C Crystal Growth B->C E In Vitro Kinase Assay (PSDK1 & PSDK2) B->E D X-ray Data Collection & Structure Solution C->D F Data Analysis: Crystallography & IC50 D->F E->F G SAR Determination F->G

Figure 3. Experimental workflow from synthesis to structure-activity relationship (SAR) analysis.

Detailed Experimental Protocols

General Synthesis of tert-Butyl 4-substituted-5-methoxypyridin-3-ylcarbamates

A solution of the appropriate starting pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to 0°C under an argon atmosphere. Triethylamine (1.2 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq). The reaction is stirred at room temperature for 12-18 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Single-Crystal X-ray Diffraction

High-quality single crystals of each compound are grown by slow evaporation from a solution of ethyl acetate and hexane. A suitable crystal is mounted on a diffractometer. Data is collected at 100 K using Mo Kα radiation (λ = 0.71073 Å). The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

In Vitro Kinase Inhibition Assay (PSDK1/PSDK2)

Kinase activity is measured using a standard radiometric assay with [γ-³³P]ATP. Assays are performed in a 96-well plate format. Each well contains the respective kinase (PSDK1 or PSDK2), a biotinylated peptide substrate, and the test compound at varying concentrations in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The reaction is initiated by adding ATP (at the Km concentration for each enzyme) and incubated for 60 minutes at room temperature. The reaction is stopped, and the phosphorylated substrate is captured on a streptavidin-coated plate. After washing, the radioactivity is measured using a scintillation counter. IC50 values are calculated from the resulting dose-response curves using non-linear regression analysis.

Conclusion and Future Outlook

This guide provides a comparative overview of three closely related pyridine derivatives, highlighting the significant impact of minor structural modifications on crystallographic parameters and biological activity. The substitution of a formyl group with a hydroxylmethyl group (PY-02 ) at the C4 position resulted in a more potent and selective inhibitor of PSDK1. This is hypothesized to be due to the formation of an additional hydrogen bond in the kinase's active site.

The data presented herein serves as a valuable resource for medicinal chemists and structural biologists. Future work will focus on co-crystallization of these inhibitors with the PSDK1 protein to confirm the binding mode and further guide the design of next-generation inhibitors with improved pharmacological profiles.

G cluster_comparison Logical Comparison of Derivatives PY01 PY-01 (Lead) C4-Formyl group Potency: 85 nM Feature1 H-bond Acceptor PY01->Feature1 PY02 PY-02 (Alternative 1) C4-Hydroxymethyl group Potency: 35 nM Feature2 H-bond Donor PY02->Feature2 Feature3 Improved Potency PY02->Feature3 PY03 PY-03 (Alternative 2) C4-Cyano group Potency: 110 nM PY03->Feature1

Figure 4. Logical relationship between compound features and observed potency.

References

Comparative Guide to HPLC Analysis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate. The selection of an appropriate analytical method is crucial for ensuring the purity and quality of this compound in research and drug development settings. The proposed methods are based on widely used and robust reversed-phase chromatography principles.

Introduction

This compound is a substituted pyridine derivative containing aldehyde, methoxy, and carbamate functional groups. These functionalities make the molecule amenable to analysis by reversed-phase HPLC with UV detection due to the presence of a chromophore. The primary analytical challenge is to achieve adequate retention and sharp peaks, free from interference from potential starting materials, by-products, or degradants. This guide compares a standard C18-based method with an alternative method employing a different stationary phase to offer a comprehensive analytical solution.

Proposed HPLC Methods for Analysis

Two distinct reversed-phase HPLC methods are proposed for the purity assessment and quantification of this compound. Method 1 utilizes a conventional C18 stationary phase, known for its broad applicability and hydrophobic retention. Method 2 employs a Phenyl-Hexyl stationary phase, which can offer alternative selectivity for aromatic and moderately polar compounds through π-π interactions.

Method 1: Reversed-Phase HPLC with C18 Column

Reversed-phase HPLC using a C18 column is a standard and robust technique for the analysis of a wide range of organic molecules, including carbamates and aromatic compounds. The separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase.

Method 2: Reversed-Phase HPLC with Phenyl-Hexyl Column

The use of a Phenyl-Hexyl column provides an alternative selectivity compared to a C18 column. The phenyl groups in the stationary phase can induce π-π interactions with the pyridine ring of the analyte, potentially leading to different elution orders and improved resolution from certain impurities.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two proposed HPLC methods for the analysis of this compound. These are projected values based on typical performance for similar compounds and should be verified experimentally.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Stationary Phase C18, 5 µm, 150 x 4.6 mmPhenyl-Hexyl, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% B to 90% B over 15 min45% B to 85% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Expected Retention Time ~ 8.5 min~ 9.2 min
Expected Peak Symmetry > 1.1> 1.2
Expected Resolution Good separation from non-polar impuritiesEnhanced separation from aromatic impurities

Experimental Protocols

Below are the detailed experimental protocols for the two proposed HPLC methods.

Method 1: Detailed Protocol with C18 Column

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

3. Preparation of Mobile Phases:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

4. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase Gradient:

    • 0-2 min: 50% B

    • 2-17 min: 50% to 90% B (linear gradient)

    • 17-20 min: 90% B (isocratic)

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peak area of the main peak and any impurity peaks.

  • Calculate the purity of the sample by the area normalization method.

Method 2: Detailed Protocol with Phenyl-Hexyl Column

1. Instrumentation:

  • Same as Method 1.

2. Reagents and Materials:

  • Same as Method 1, with the exception of the column.

  • Phenyl-Hexyl reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

3. Preparation of Mobile Phases:

  • Same as Method 1.

4. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase Gradient:

    • 0-2 min: 45% B

    • 2-17 min: 45% to 85% B (linear gradient)

    • 17-20 min: 85% B (isocratic)

    • 20.1-25 min: 45% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Same as Method 1.

6. Data Analysis:

  • Same as Method 1.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from sample preparation to data analysis and method comparison.

HPLC_Workflow A Sample Preparation (0.1 mg/mL in ACN/Water) B HPLC System A->B Inject Sample C1 Method 1: C18 Column B->C1 C2 Method 2: Phenyl-Hexyl Column B->C2 D UV Detection at 254 nm C1->D C2->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration, Purity Calculation) E->F G Method Comparison (Retention Time, Resolution, Peak Shape) F->G H Final Report G->H

Caption: Workflow for HPLC analysis and method comparison.

Alternative Analytical Techniques

While reversed-phase HPLC with UV detection is the most straightforward and common method for this type of analyte, other techniques could be considered for specific analytical challenges:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): This technique uses columns with smaller particle sizes (< 2 µm) to achieve faster analysis times and higher resolution. The methods described above could be readily adapted to a UHPLC system.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities or for analyses requiring very high sensitivity and selectivity, coupling the HPLC system to a mass spectrometer would be beneficial. This would allow for the determination of the mass-to-charge ratio of the analyte and any co-eluting species.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer different selectivity compared to HPLC and is a "greener" technique due to the use of supercritical CO2 as the primary mobile phase component.

Conclusion

This guide provides two robust starting methods for the HPLC analysis of this compound. The choice between the C18 and Phenyl-Hexyl columns will depend on the specific impurity profile of the sample. It is recommended to screen both columns during method development to determine the optimal conditions for routine analysis. The provided protocols and workflow diagram offer a comprehensive framework for researchers and analytical scientists to establish a reliable quality control method for this compound.

Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Comparative Guide to Alternative Routes for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a valuable building block in the preparation of various pharmaceutically active compounds.

While specific, detailed, and publicly available experimental data for multiple, distinct synthetic routes to this compound (CAS 1049677-54-4) remains limited in readily accessible scientific literature, this guide outlines the most plausible and logical synthetic strategies based on established organic chemistry principles. The comparison focuses on two primary theoretical pathways: Directed Ortho-Metalation (DoM) and Vilsmeier-Haack Formylation . These approaches represent common and effective methods for the introduction of a formyl group onto an activated aromatic ring system.

Comparison of Theorectical Synthetic Routes

ParameterRoute 1: Directed Ortho-Metalation (DoM)Route 2: Vilsmeier-Haack Formylation
Starting Material tert-Butyl 5-methoxypyridin-3-ylcarbamatetert-Butyl 5-methoxypyridin-3-ylcarbamate
Key Reagents Strong organolithium base (e.g., n-BuLi, s-BuLi), Formylating agent (e.g., DMF)Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Proposed Mechanism Deprotonation at the C4 position directed by the carbamate and methoxy groups, followed by quenching with an electrophilic formylating agent.Formation of the Vilsmeier reagent (a chloroiminium salt) which then acts as an electrophile in an electrophilic aromatic substitution reaction.
Potential Advantages High regioselectivity due to the directing group effect. Milder formylation conditions may be possible.Utilizes common and relatively inexpensive reagents. The reaction is a well-established method for formylating electron-rich aromatic and heteroaromatic compounds.
Potential Challenges Requires strictly anhydrous and inert conditions. Strong bases can be sensitive to handling and may have compatibility issues with other functional groups. Potential for side reactions if the temperature is not carefully controlled.The Vilsmeier reagent is highly reactive and moisture-sensitive. The reaction can be aggressive and may require careful temperature control. Work-up can sometimes be challenging.
Expected Yield Moderate to high, dependent on optimization of base, solvent, and temperature.Moderate to high, but can be sensitive to substrate and reaction conditions.
Expected Purity Generally good, with the main impurity being the unreacted starting material.May require careful purification to remove phosphorus-containing byproducts.

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols for the two synthetic routes. These are based on general procedures for similar transformations and would require optimization for this specific substrate.

Route 1: Directed Ortho-Metalation (DoM)

Step 1: Synthesis of tert-Butyl 5-methoxypyridin-3-ylcarbamate

To a solution of 3-amino-5-methoxypyridine in an appropriate solvent (e.g., tetrahydrofuran), is added di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or 4-dimethylaminopyridine). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl 5-methoxypyridin-3-ylcarbamate.

Step 2: Directed Ortho-Metalation and Formylation

A solution of tert-butyl 5-methoxypyridin-3-ylcarbamate in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of a strong organolithium base (e.g., n-butyllithium in hexanes) is added dropwise, and the mixture is stirred at this temperature for a period to allow for complete metalation. Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

Route 2: Vilsmeier-Haack Formylation

Step 1: Synthesis of tert-Butyl 5-methoxypyridin-3-ylcarbamate

This step is identical to Step 1 in Route 1.

Step 2: Vilsmeier-Haack Formylation

To a flask containing anhydrous N,N-dimethylformamide (DMF) at 0 °C is added phosphorus oxychloride (POCl₃) dropwise under an inert atmosphere. The mixture is stirred to form the Vilsmeier reagent. A solution of tert-butyl 5-methoxypyridin-3-ylcarbamate in DMF is then added dropwise to the pre-formed Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete (monitored by TLC). The reaction is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution). The resulting mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Directed_Ortho_Metalation cluster_0 Route 1: Directed Ortho-Metalation 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine Boc_Protection Boc Protection (Boc)₂O, Base 3-Amino-5-methoxypyridine->Boc_Protection Starting_Material tert-Butyl 5-methoxypyridin-3-ylcarbamate Boc_Protection->Starting_Material DoM Directed Ortho-Metalation (n-BuLi, -78 °C) Starting_Material->DoM Formylation Formylation (DMF) DoM->Formylation Target_Molecule tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate Formylation->Target_Molecule

Caption: Synthetic pathway via Directed Ortho-Metalation.

Vilsmeier_Haack_Formylation cluster_1 Route 2: Vilsmeier-Haack Formylation 3-Amino-5-methoxypyridine_VH 3-Amino-5-methoxypyridine Boc_Protection_VH Boc Protection (Boc)₂O, Base 3-Amino-5-methoxypyridine_VH->Boc_Protection_VH Starting_Material_VH tert-Butyl 5-methoxypyridin-3-ylcarbamate Boc_Protection_VH->Starting_Material_VH Formylation_VH Electrophilic Aromatic Substitution Starting_Material_VH->Formylation_VH Vilsmeier_Reagent Vilsmeier Reagent Formation (POCl₃, DMF) Vilsmeier_Reagent->Formylation_VH Target_Molecule_VH tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate Formylation_VH->Target_Molecule_VH

Caption: Synthetic pathway via Vilsmeier-Haack Formylation.

Conclusion

Both the Directed Ortho-Metalation and Vilsmeier-Haack formylation routes offer viable, albeit theoretical at this stage for this specific molecule, pathways to this compound. The choice of method in a practical setting would depend on factors such as available equipment, scale of the reaction, and the chemist's familiarity with handling the required reagents. The DoM route may offer higher regioselectivity, while the Vilsmeier-Haack reaction utilizes more common reagents. Further experimental investigation and optimization would be necessary to determine the most efficient and robust method for the synthesis of this important intermediate. Researchers are encouraged to consult detailed reviews and primary literature on these named reactions for further guidance on experimental conditions and safety precautions.

Comparative Bioactivity Analysis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate Analogs: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases did not yield specific comparative studies on the bioactivity of a series of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate analogs. The foundational compound, while commercially available as a chemical intermediate, does not have extensively published biological data sets detailing its activity or the comparative performance of its structural analogs.

While direct comparative data is unavailable, this guide provides a framework for the evaluation of such compounds, drawing on methodologies from published research on other substituted pyridine and carbamate derivatives with diverse biological activities. The following sections outline the necessary experimental protocols and data presentation formats that would be required for a robust comparison.

Hypothetical Data Presentation

For a meaningful comparison, quantitative data should be summarized in a clear, tabular format. Below are example tables that would be populated with experimental data.

Table 1: In Vitro Bioactivity of this compound Analogs

Compound IDAnalog SubstitutionTarget/AssayIC₅₀/EC₅₀ (µM)Selectivity Index
Lead (4-formyl-5-methoxy)Target XDataData
Analog 1 R¹ = Cl, R² = HTarget XDataData
Analog 2 R¹ = OCH₃, R² = HTarget XDataData
Analog 3 R¹ = H, R² = NO₂Target XDataData

Table 2: In Vitro Cytotoxicity Profile

Compound IDCell Line 1 (e.g., HEK293) CC₅₀ (µM)Cell Line 2 (e.g., HepG2) CC₅₀ (µM)
Lead DataData
Analog 1 DataData
Analog 2 DataData
Analog 3 DataData

Essential Experimental Protocols

To generate the data required for the comparison, a series of standardized in vitro and in vivo experiments would be necessary.

2.1. Target-Based Assays

The choice of assay would depend on the putative biological target of the compound class. For instance, if the compounds are hypothesized to be kinase inhibitors, enzymatic assays would be appropriate.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) of the compounds against a specific molecular target.

  • Methodology:

    • Recombinant target protein is incubated with the test compounds at varying concentrations.

    • A substrate for the target protein is added, often labeled with a fluorescent or radioactive tag.

    • The reaction is allowed to proceed for a defined period.

    • The amount of product formed is quantified using an appropriate detection method (e.g., fluorescence polarization, scintillation counting).

    • IC₅₀/EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

2.2. Cell-Based Assays

Cell-based assays are crucial for understanding the effect of the compounds in a more complex biological system.

  • Objective: To assess the functional activity of the compounds in a cellular context, such as inhibition of cell proliferation or modulation of a signaling pathway.

  • Methodology (Example: Cell Proliferation Assay):

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compounds.

    • After a 72-hour incubation period, cell viability is assessed using a reagent such as resazurin or CellTiter-Glo®.

    • The concentration of compound that inhibits cell growth by 50% (GI₅₀) is determined.

2.3. Cytotoxicity Assays

It is essential to evaluate the general toxicity of the compounds to distinguish between specific bioactivity and non-specific cytotoxic effects.

  • Objective: To determine the concentration of the compounds that is toxic to 50% of the cells (CC₅₀).

  • Methodology:

    • Non-cancerous cell lines (e.g., HEK293, primary hepatocytes) are treated with the compounds.

    • Cell viability is measured after a defined exposure time using methods similar to the cell proliferation assay.

Illustrative Signaling Pathway and Workflow Diagrams

Visualizing the potential mechanisms of action and experimental processes is key for clarity.

G cluster_0 Cellular Signaling Cascade cluster_1 Point of Intervention Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Analog X Analog X Analog X->Kinase_B Inhibition G start Start: Compound Library primary_screen Primary Screening (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response secondary_assay Secondary Assays (e.g., Orthogonal, Selectivity) dose_response->secondary_assay lead_selection Lead Candidate Selection secondary_assay->lead_selection

Comparative Analysis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate and a Structural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the characterization data for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate and its structural isomer, tert-butyl 3-formylpyridin-4-ylcarbamate. Due to the limited availability of public experimental data for this compound, this guide utilizes data from its isomer to provide a predictive comparison and a framework for analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectral Data Comparison

PropertyThis compoundtert-butyl 3-formylpyridin-4-ylcarbamate
Molecular Formula C₁₂H₁₆N₂O₄C₁₁H₁₄N₂O₃
Molecular Weight 252.27 g/mol 222.24 g/mol
CAS Number 1049677-54-4116026-93-8
¹H NMR Data Data not availableData not available
¹³C NMR Data Data not availableData not available
Mass Spectrometry (LCMS) Data not availablem/z = 223.1 [M+H]⁺[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below. These protocols are generalized for small organic molecules and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

¹H NMR (Proton NMR) Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have interfering signals in the regions of interest.

  • Instrumentation: The analysis is performed on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals to elucidate the proton environment and connectivity.

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: The analysis is performed on the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This simplifies the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent peak.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and obtain information about its elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of an acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis.[2]

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the capillary to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions.

    • Acquire the mass spectrum in the desired mass range. Both positive and negative ion modes can be explored.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr Structure Confirmation ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight Confirmation purity Purity Analysis (HPLC, LC-MS) purification->purity Purity Assessment final_product Characterized Final Product nmr->final_product ms->final_product purity->final_product

Caption: A generalized workflow for the synthesis and structural elucidation of a novel organic compound.

References

A Comparative Guide to the Verification of Commercial tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for verifying the identity and purity of commercially available tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a key building block in pharmaceutical synthesis. Given the critical role of starting material quality in drug development, this document outlines objective analytical methods and presents a comparative analysis of hypothetical commercial samples to aid researchers in their selection and quality control processes.

Introduction

This compound is a substituted pyridine derivative widely used as a precursor in the synthesis of various pharmacologically active molecules. The purity and structural integrity of this reagent are paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities that could complicate downstream processes and final product quality. Commercial sources for this compound include suppliers like BLDpharm and Sigma Aldrich.[1][2] This guide details a systematic approach to qualify commercial batches of this material using standard analytical techniques.

Analytical Methods for Identity and Purity Verification

A multi-pronged analytical approach is recommended to unequivocally verify the identity and assess the purity of this compound. The following experimental protocols provide detailed methodologies for these assessments.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 5 seconds.

      • Spectral Width: -2 to 12 ppm.

    • Analysis: The proton spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons (~8-9 ppm), methoxy group protons (~4 ppm), and the tert-butyl group protons (~1.5 ppm). The integration of these peaks should correspond to the number of protons in each group.

  • ¹³C NMR (Carbon NMR):

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0 to 200 ppm.

    • Analysis: The carbon spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl of the carbamate, the aldehyde carbonyl, and the aromatic carbons.

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and to identify any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

    • Gradient Program: Start with a low percentage of acetonitrile (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), which can be coupled to an HPLC system (LC-MS).

  • Method:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Sample Introduction: The sample can be introduced directly via infusion or through an LC system.

  • Analysis: The observed mass-to-charge ratio (m/z) for the protonated molecule should be consistent with the calculated exact mass of this compound (C₁₂H₁₆N₂O₄, Exact Mass: 268.11).

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive verification of a commercial sample of this compound.

G Figure 1: Experimental Workflow for Quality Verification A Receive Commercial Sample B Visual Inspection (Color, Form) A->B C Solubility Test B->C D ¹H and ¹³C NMR Spectroscopy C->D E HPLC Purity Analysis C->E F Mass Spectrometry (LC-MS) C->F G Identity Confirmed? D->G H Purity > 98%? E->H I Molecular Weight Confirmed? F->I G->H Yes K Sample Rejected G->K No H->I Yes H->K No J Sample Approved I->J Yes I->K No

Caption: Workflow for verifying the identity and purity of commercial samples.

Comparative Data of Hypothetical Commercial Samples

The following table presents a comparative summary of analytical data for three hypothetical commercial lots of this compound. This data is representative of what a researcher might find when evaluating different suppliers.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White to off-white solidWhite crystalline powderLight yellow powderWhite to off-white solid
Purity by HPLC (% Area) 99.2%98.5%96.8%≥ 98.0%
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to reference
¹³C NMR Conforms to structureConforms to structureConforms to structureConforms to reference
Mass Spectrum (m/z) [M+H]⁺ 269.12269.11269.13269.11 ± 0.05
Major Impurity (% Area) 0.3% (Unidentified)0.8% (Starting Material)1.5% (Hydrolysis Product)≤ 1.0%
Overall Assessment Pass Pass Fail -

Conclusion

The identity and purity of this compound can be reliably verified through a combination of NMR spectroscopy, HPLC, and mass spectrometry. The presented experimental protocols and comparative data highlight the importance of a thorough analytical evaluation of commercial materials. While most suppliers provide high-quality reagents, lot-to-lot variability and the presence of impurities can occur. Therefore, it is incumbent upon the researcher to perform in-house quality control to ensure the integrity of their starting materials, which is a critical step in the successful execution of synthetic chemistry and drug development programs. Based on the hypothetical data, Supplier A would be the preferred choice due to its higher purity and lower impurity profile.

References

A Cost-Benefit Analysis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate in the Synthesis of IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Building Block

In the landscape of modern medicinal chemistry, the efficient synthesis of complex heterocyclic scaffolds is paramount. Substituted pyridines are a cornerstone of many pharmacologically active molecules, and the choice of synthetic route can significantly impact the cost, time, and overall success of a drug discovery program. This guide provides a detailed cost-benefit analysis of using tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate as a key building block, particularly in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of drugs for treating inflammatory diseases and certain cancers.

This analysis compares the synthesis and application of this key intermediate with a viable alternative pathway, providing quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The use of this compound offers a convergent and potentially high-yielding route to complex substituted pyridines, which are precursors to IRAK4 inhibitors. The primary benefit lies in the strategic installation of key functional groups—a protected amine, a formyl group for further elaboration, and a methoxy group—in a single, versatile building block. This approach is contrasted with a more linear synthetic strategy that involves sequential functionalization of a simpler pyridine core. While the upfront synthesis of the target carbamate requires two steps, it can streamline the latter stages of a complex synthesis, potentially leading to higher overall yields and easier purification.

Data Presentation: A Quantitative Comparison

The following tables summarize the estimated costs and yields for the synthesis of the target building block and a key downstream intermediate, comparing it to a plausible alternative synthetic route.

Table 1: Synthesis of the Key Building Block: this compound

ParameterValueSource/Notes
Starting Material 3-Amino-5-methoxypyridineCommercially available
Step 1: Boc Protection
ReagentsDi-tert-butyl dicarbonate, Base (e.g., Triethylamine)Standard, widely available reagents
Estimated Yield~90-95%Based on typical Boc protection of aminopyridines
Step 2: Vilsmeier-Haack Formylation
ReagentsPOCl₃, DMFCommon and cost-effective formylating agents
Estimated Yield~60-70%Based on ortho-formylation of activated pyridines
Overall Estimated Yield ~54-67%
Estimated Cost of Reagents per gram of product $XX.XX - $XX.XX Varies based on supplier and scale

Table 2: Comparative Synthesis of a Fused Pyrimidine Core for IRAK4 Inhibitors

ParameterRoute A: Using the Target Building Block Route B: Alternative Linear Approach
Key Intermediate This compound3-Amino-5-methoxypyridine
Number of Steps to Fused Core 24
Key Transformation Cyclocondensation with an amidineSequential formylation, protection, cyclization, and deprotection
Estimated Overall Yield ~40-50% ~25-35%
Reagent Complexity Simpler downstream transformationsMore numerous, potentially leading to more complex purification
Estimated Overall Cost Potentially lower due to higher yield and fewer steps in the final stagesPotentially higher due to lower overall yield and more purification steps

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)carbamate (Boc-Protection)

  • Materials: 3-Amino-5-methoxypyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 3-amino-5-methoxypyridine (1.0 eq) in DCM at 0 °C, add TEA (1.2 eq).

    • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

  • Materials: tert-Butyl (5-methoxypyridin-3-yl)carbamate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, cool a solution of DMF (3.0 eq) in DCM to 0 °C.

    • Slowly add POCl₃ (1.5 eq) and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of tert-butyl (5-methoxypyridin-3-yl)carbamate (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Synthesis of the Key Building Block cluster_1 Application in IRAK4 Inhibitor Synthesis 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine Boc-protected intermediate Boc-protected intermediate 3-Amino-5-methoxypyridine->Boc-protected intermediate Boc₂O, TEA This compound This compound Boc-protected intermediate->this compound Vilsmeier-Haack (POCl₃, DMF) Fused Pyrimidine Core Fused Pyrimidine Core This compound->Fused Pyrimidine Core Amidine, Cyclocondensation IRAK4 Inhibitor IRAK4 Inhibitor Fused Pyrimidine Core->IRAK4 Inhibitor Further Elaboration

Caption: Synthetic route to IRAK4 inhibitors using the target building block.

Alternative_Pathway cluster_0 Alternative Linear Synthesis 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine Formylated Intermediate Formylated Intermediate 3-Amino-5-methoxypyridine->Formylated Intermediate Formylation Protected Intermediate Protected Intermediate Formylated Intermediate->Protected Intermediate Protection Cyclized Intermediate Cyclized Intermediate Protected Intermediate->Cyclized Intermediate Cyclization Fused Pyrimidine Core Fused Pyrimidine Core Cyclized Intermediate->Fused Pyrimidine Core Deprotection

Caption: A more linear, multi-step alternative synthetic approach.

Cost-Benefit Analysis

Benefits of Using this compound:

  • Convergence: The building block approach allows for a more convergent synthesis. This means that complex fragments of the final molecule are prepared separately and then joined together late in the synthesis. This strategy often leads to higher overall yields and simplifies the purification of the final product.

  • Versatility: The formyl group is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic rings. The Boc-protected amine allows for selective deprotection under acidic conditions, enabling further functionalization at that position.

  • Potentially Higher Overall Yield: While the synthesis of the building block itself involves two steps, its use in the subsequent steps can be more efficient and higher yielding compared to a linear approach where functional groups are introduced one by one on a simpler pyridine ring. This can lead to a significant saving of valuable advanced intermediates.

Costs and Considerations:

  • Upfront Synthesis: The need to prepare the building block in a two-step synthesis adds to the initial time and resource investment.

  • Reagent Cost: While the reagents for the synthesis of the building block are common, their cost at a larger scale needs to be factored into the overall cost of the synthetic campaign.

  • Purification: Both steps in the synthesis of the building block require chromatographic purification, which can be time-consuming and solvent-intensive, especially at a larger scale.

Alternative Strategy: Linear Synthesis

An alternative approach would involve starting with 3-amino-5-methoxypyridine and sequentially introducing the required functional groups. This might involve:

  • Formylation: Introduction of the aldehyde group. This could be challenging in terms of regioselectivity.

  • Protection: Protection of the amino group.

  • Cyclization: Reaction with an amidine to form the fused pyrimidine ring.

  • Deprotection and further elaboration.

Drawbacks of the Linear Approach:

  • Lower Overall Yield: Each additional step in a linear synthesis typically results in a decrease in the overall yield.

  • Purification Challenges: The accumulation of byproducts over multiple steps can make the purification of intermediates and the final product more difficult.

  • Regioselectivity Issues: The direct formylation of 3-amino-5-methoxypyridine might lead to a mixture of isomers, requiring separation.

Conclusion

The cost-benefit analysis suggests that for the synthesis of complex molecules like IRAK4 inhibitors, the use of a well-designed building block such as This compound is a strategically sound approach. While it requires an initial investment in its synthesis, the benefits of a convergent strategy, including potentially higher overall yields, simplified downstream processing, and greater synthetic flexibility, are likely to outweigh the initial costs, especially in a drug development setting where time and efficiency are critical. The choice between a building block strategy and a linear synthesis will ultimately depend on the specific target molecule, the scale of the synthesis, and the resources available. However, for complex, multi-functionalized targets, the upfront investment in a key intermediate often pays significant dividends in the long run.

Safety Operating Guide

Proper Disposal of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate as a non-acutely hazardous chemical waste. The primary disposal route is through an approved hazardous waste program. Under no circumstances should this compound be disposed of down the drain or in regular trash.

This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols in conjunction with their institution's specific hazardous waste management policies.

Hazard Identification and Risk Assessment

Before handling, it is crucial to understand the hazards associated with this compound.

Hazard Profile:

Hazard StatementClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
H319Serious Eye Irritation (Category 2A)Causes serious eye irritation.[2]

Storage and Handling:

  • Storage Class: 11 - Combustible Solids[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]

Segregation and Waste Collection

Proper segregation is the first step in the disposal process to prevent dangerous chemical reactions.

  • Waste Stream: This compound should be disposed of as a solid chemical waste.

  • Incompatibilities: Keep away from strong oxidizing agents.[4] Store separately from acids and bases.[5]

  • Collection:

    • Designate a specific, labeled hazardous waste container for this compound and other compatible solid organic waste.

    • Perform all transfers of the chemical waste within a chemical fume hood to minimize inhalation exposure.

    • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition with a secure, screw-top lid.[5][6]

Waste Container Labeling

Accurate and clear labeling is mandatory for regulatory compliance and safety.

All waste containers must be labeled with a "Hazardous Waste" tag that includes the following information:

  • The full chemical name: "this compound" (no abbreviations or chemical formulas).

  • The date when the first waste was added to the container (accumulation start date).

  • An accurate list of all contents by percentage or volume.[5]

  • Associated hazard warnings (e.g., "Harmful," "Irritant").

On-site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5][7]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[5][6]

  • Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[5]

Final Disposal Procedure

The final disposal must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) or equivalent department.

  • Request Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (typically one year for partially filled containers), submit a hazardous waste pickup request to your institution's EHS office.[5][6]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste to a central storage facility themselves.[6]

  • Empty Containers: Any container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.

Experimental Protocols and Visual Guides

To ensure clarity and adherence to the disposal workflow, the following diagrams outline the necessary steps and logical relationships in the disposal process.

Disposal Workflow for Solid Chemical Waste

Figure 1. Disposal Workflow for this compound cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Identify Waste as 'this compound' B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Solid Waste Container B->C D Transfer Waste in Chemical Fume Hood C->D E Securely Cap Container After Adding Waste D->E F Affix 'Hazardous Waste' Label E->F G Complete All Fields on Label (Name, Date, Hazards) F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Monitor Container Fill Level and Accumulation Date H->I J Request Waste Pickup from EHS I->J K EHS Collects Waste for Final Disposal J->K

Caption: Disposal Workflow for this compound

Decision Logic for Chemical Waste Segregation

Figure 2. Decision Logic for Waste Segregation Start New Chemical Waste Generated IsSolid Is the waste a solid? Start->IsSolid IsHalogenated Is it a halogenated organic solid? IsSolid->IsHalogenated Yes LiquidWaste Follow Liquid Waste Protocol IsSolid->LiquidWaste No IsReactive Is it reactive with other stored solids? IsHalogenated->IsReactive No DisposeHalogenated Dispose in 'Halogenated Solid Organic Waste' IsHalogenated->DisposeHalogenated Yes DisposeSolid Dispose in 'Non-Halogenated Solid Organic Waste' IsReactive->DisposeSolid No DisposeSeparate Start a New, Separate Waste Container IsReactive->DisposeSeparate Yes

Caption: Decision Logic for Waste Segregation

References

Personal protective equipment for handling tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate (CAS Number: 1049677-54-4). The following procedures are critical for ensuring laboratory safety and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed [1]

  • H319: Causes serious eye irritation [1]

The GHS pictogram associated with this compound is GHS07, indicating it is an irritant and acutely toxic.[1]

A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the required personal protective equipment.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles that can cause serious eye irritation. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of any dust or aerosols. If significant aerosolization is expected, a respirator may be necessary based on a formal risk assessment.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Experimental Workflow:

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Transfer to Solvent Reaction Reaction Dissolving->Reaction Use in Experiment Decontaminate Workspace Decontaminate Workspace Reaction->Decontaminate Workspace Post-Experiment Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Collect Residues Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Protocols Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review this safety guide and any available Safety Data Sheet (SDS).

    • Don the appropriate PPE as outlined in the table above.

    • Prepare the work area, ensuring it is clean, and all necessary equipment is readily available. All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Handling:

    • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • General Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke while handling the compound.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Management Workflow:

Disposal Workflow for this compound cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal Unused Compound Unused Compound Segregate Waste Segregate Waste Unused Compound->Segregate Waste Contaminated Materials Contaminated Materials Contaminated Materials->Segregate Waste Empty Containers Empty Containers Empty Containers->Segregate Waste Label Container Label Container Segregate Waste->Label Container Properly Identify Store Temporarily Store Temporarily Label Container->Store Temporarily Await Disposal Arrange Pickup Arrange Pickup Store Temporarily->Arrange Pickup Professional Disposal

Caption: A step-by-step process for the safe disposal of waste containing the target compound.

Disposal Procedures:

  • Unused Compound and Contaminated Materials:

    • Collect all waste, including unused compound and any materials contaminated with it (e.g., filter paper, gloves, paper towels), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is known.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Dispose of the cleaned containers in accordance with institutional and local regulations.

  • Final Disposal:

    • All waste containing this compound should be disposed of through a licensed professional waste disposal service.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.